Product packaging for (-)-Reticuline(Cat. No.:CAS No. 3968-19-2)

(-)-Reticuline

Cat. No.: B138949
CAS No.: 3968-19-2
M. Wt: 329.4 g/mol
InChI Key: BHLYRWXGMIUIHG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of its Discovery and Initial Research Trajectories

The scientific journey into benzylisoquinoline alkaloids began with the isolation of morphine from opium in 1806. oup.com However, the elucidation of the complex biosynthetic pathways took well over a century. Early in the 20th century, researchers began to propose how plants could construct such complex molecules. oup.com The central role of reticuline (B1680550) was established through pioneering research in the mid-20th century. Using radiolabeling tracer experiments, scientists were able to follow the metabolic fate of precursor molecules within the opium poppy. These studies demonstrated that reticuline was a key intermediate in the formation of morphine. scribd.com

Initial research trajectories were heavily focused on understanding the sequence of reactions that lead to the production of morphinan (B1239233) alkaloids. It was discovered that (S)-Reticuline is the primary isomer formed from upstream precursors. cabidigitallibrary.org A pivotal finding was that the biosynthesis of morphinan alkaloids in Papaver somniferum required the stereochemical inversion of (S)-Reticuline to (R)-Reticuline, establishing the unique importance of the (R)-enantiomer. nih.gov

Pivotal Role of (R)-Reticuline as a Central Intermediate in Alkaloid Biosynthesis

Reticuline is a major branch-point intermediate from which a wide variety of alkaloid structures are derived. cabidigitallibrary.orgcaltech.edu The stereochemistry at the C-1 position of the isoquinoline (B145761) core dictates the subsequent biosynthetic fate of the molecule.

(S)-Reticuline is the precursor to several major alkaloid classes, including:

Protoberberine alkaloids (e.g., (S)-Scoulerine, Berberine), formed via the action of the berberine (B55584) bridge enzyme (BBE). frontiersin.orgoup.com

Aporphine (B1220529) alkaloids (e.g., Magnoflorine (B1675912), (S)-Corytuberine). caltech.edufrontiersin.org

Phthalideisoquinoline alkaloids (e.g., Noscapine). researchgate.net

Benzophenanthridine alkaloids (e.g., Sanguinarine). cabidigitallibrary.orgnih.gov

Papaverine (B1678415) , which is formed from (S)-Reticuline through a pathway involving methylation and subsequent N-demethylation. nih.gov

(R)-Reticuline serves as the specific and committed precursor for the morphinan alkaloids . nih.govscribd.com The enzyme salutaridine (B1681412) synthase specifically acts on (R)-Reticuline to catalyze an intramolecular phenol (B47542) coupling reaction, forming salutaridine. frontiersin.orgwikipedia.org Salutaridine is the first committed intermediate of the morphinan pathway, which then proceeds through a series of enzymatic steps to produce thebaine, and subsequently codeine and morphine. wikipedia.orgresearchgate.net

This strict substrate specificity makes the conversion of (S)- to (R)-Reticuline the gateway step that channels metabolites specifically into the production of morphine and related compounds in the opium poppy. nih.govbiocrick.com

Table 1: Major Alkaloid Classes Derived from Reticuline Isomers

Precursor Alkaloid Class Representative Alkaloids
(R)-Reticuline Morphinan Salutaridine, Thebaine, Codeine, Morphine
(S)-Reticuline Protoberberine (S)-Scoulerine, Berberine
Aporphine Magnoflorine, Corytuberine (B190840)
Phthalideisoquinoline Noscapine
Benzophenanthridine Sanguinarine (B192314)
Benzylisoquinoline Papaverine

Structural Elucidation Context in Biosynthetic Pathway Studies

The structural elucidation of (R)-Reticuline and its isomer was fundamental to understanding the complex network of BIA biosynthesis. The key distinguishing feature is the stereochemistry at the C-1 carbon. This seemingly minor structural difference has profound implications for enzyme recognition and subsequent chemical transformations.

The realization that salutaridine synthase, the enzyme initiating the morphinan pathway, is specific for (R)-Reticuline was a critical breakthrough. nih.govwikipedia.org This discovery explained why the morphinan pathway was distinct from others originating from the more abundant (S)-reticuline pool. It also posed a new question: how was (R)-Reticuline formed?

Further research led to the elucidation of the stereochemical inversion mechanism. It was found to be a two-step process involving an unstable intermediate, 1,2-dehydroreticuline (B1196774). nih.gov (S)-Reticuline is first oxidized to 1,2-dehydroreticuline, which is then stereospecifically reduced to (R)-Reticuline. nih.govgenome.jp The discovery of the enzyme responsible for this conversion, a unique fusion protein, was a major step in completing our understanding of the morphine biosynthetic pathway. nih.govpharmaceutical-journal.com This understanding of the precise molecular structure and stereochemistry required at each step has been essential for the eventual reconstruction of these pathways in microbial systems.

Overview of Research Paradigms and Methodologies in (R)-Reticuline Investigation

The investigation of (R)-Reticuline and its role in biosynthesis has evolved significantly over the decades, reflecting broader technological advancements in chemistry and biology. nih.gov

Early-Stage Research (Tracer Studies): The initial elucidation of the BIA pathways relied heavily on in vivo radiolabeling experiments. nih.gov Scientists would feed isotopically labeled precursor compounds to Papaver somniferum plants and then isolate and analyze the resulting alkaloids to trace the metabolic route. This confirmed the role of reticuline as an intermediate for morphine. thieme-connect.com

Enzyme Isolation and Characterization: A subsequent paradigm involved the isolation and purification of the specific enzymes responsible for each biosynthetic step from plant tissues or cell cultures. nih.govresearchgate.net This allowed for in vitro assays to determine substrate specificity, reaction mechanisms, and cofactor requirements. Key enzymes like salutaridine synthase were characterized through this approach.

Molecular Biology and Functional Genomics: The advent of molecular cloning allowed researchers to isolate the genes encoding these biosynthetic enzymes. nih.gov This opened the door to functional genomics approaches. For instance, virus-induced gene silencing (VIGS) was used in opium poppy to suppress the expression of the gene responsible for the S-to-R conversion. nih.govbiocrick.com The resulting decrease in (R)-Reticuline and morphinan alkaloids, coupled with an increase in (S)-Reticuline, provided strong in vivo evidence for the gene's function. nih.gov

Synthetic Biology and Microbial Engineering: The most recent paradigm involves synthetic biology, where the entire biosynthetic pathway is reconstructed in a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govmdpi.com By expressing the plant genes in these microbes, researchers can produce reticuline and its derivatives from simple sugars. nih.govfrontiersin.org This approach not only validates enzyme function but also led to the discovery of the final missing enzyme for the S-to-R conversion, a bifunctional fusion protein named STORR or REPI. pharmaceutical-journal.comthieme-connect.com Furthermore, chemo-enzymatic strategies, which combine traditional organic synthesis with biocatalytic steps, are being developed for more efficient production. nih.gov

Table 2: Key Enzymes in Reticuline Metabolism

Enzyme Name Abbreviation Function Pathway
Reticuline Epimerase / STORR REPI / STORR Converts (S)-Reticuline to (R)-Reticuline via a 1,2-dehydroreticuline intermediate. Composed of a synthase (CYP) and a reductase (AKR) domain. nih.govpharmaceutical-journal.com Morphinan Gateway
Salutaridine Synthase SalSyn Catalyzes the intramolecular C-C phenol coupling of (R)-Reticuline to form Salutaridine. frontiersin.orgwikipedia.org Morphinan
Berberine Bridge Enzyme BBE Catalyzes the oxidative cyclization of (S)-Reticuline to form the protoberberine skeleton of (S)-Scoulerine. frontiersin.orgoup.com Protoberberine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B138949 (-)-Reticuline CAS No. 3968-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYRWXGMIUIHG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331501
Record name (R)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3968-19-2
Record name (-)-Reticuline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3968-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Biosynthesis of R Reticuline

Precursor Pathways and Early Steps in (R)-Reticuline Formation

The journey to (R)-reticuline begins with the amino acid L-tyrosine, which provides the foundational carbon skeletons for the formation of the benzylisoquinoline core structure. Through a series of enzymatic transformations, tyrosine is converted into two key intermediates that will ultimately condense to form the first benzylisoquinoline alkaloid.

Tyrosine and DOPA as Biosynthetic Precursors

The biosynthesis of benzylisoquinoline alkaloids (BIAs) initiates with two molecules of L-tyrosine. nih.gov One molecule of tyrosine is converted to dopamine (B1211576), while the second is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jpgenome.jpfrontiersin.org The pathway to dopamine can proceed through two routes. In one route, L-tyrosine is hydroxylated to form 3,4-dihydroxy-L-phenylalanine (L-DOPA), which is then decarboxylated by L-tyrosine/L-DOPA decarboxylase (TYDC) to yield dopamine. frontiersin.org Alternatively, tyrosine can be decarboxylated to tyramine, which is subsequently hydroxylated to produce dopamine. frontiersin.org The formation of 4-HPAA from L-tyrosine involves an aminotransferase and a decarboxylase. frontiersin.org These two molecules, dopamine and 4-HPAA, are the direct precursors for the first committed step in BIA biosynthesis. ucl.ac.uk

Enzymatic Steps to (S)-Norcoclaurine

The condensation of dopamine and 4-HPAA marks the formation of the first benzylisoquinoline alkaloid, (S)-norcoclaurine. This critical reaction is catalyzed by a highly specific enzyme that dictates the stereochemistry of the resulting molecule.

Norcoclaurine Synthase (NCS) Catalysis and Stereospecificity

Norcoclaurine synthase (NCS) is the enzyme responsible for catalyzing the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to yield (S)-norcoclaurine. researchgate.netnih.gov This reaction is the first committed step in the biosynthesis of all benzylisoquinoline alkaloids. bbk.ac.uk The catalysis is stereospecific, producing the (S)-enantiomer of norcoclaurine. nih.govrsc.org Crystallographic studies of NCS from Thalictrum flavum have revealed a catalytic tunnel containing key amino acid residues, including a tyrosine, a lysine, an aspartic acid, and a glutamic acid, that are crucial for the stereoselective cyclization. nih.gov The proposed mechanism involves a "dopamine-first" binding, where dopamine binds deep within the active site, followed by 4-HPAA binding at the entrance. acs.orgmdpi.com The enzyme facilitates the formation of an iminium ion intermediate, followed by a stereospecific ring closure to form (S)-norcoclaurine. nih.gov

O-Methylation and N-Methylation Steps to (R)-Reticuline

Following the formation of (S)-norcoclaurine, a series of methylation reactions occur, which are essential for the subsequent conversion to (R)-reticuline. These steps involve the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to specific hydroxyl and amino groups on the norcoclaurine backbone.

Norcoclaurine 6-O-Methyltransferase (6OMT) Functionality

Norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine. researchgate.netnih.gov This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.org The reaction is a key rate-limiting step in the biosynthesis of many BIAs. nih.govfrontiersin.org Structural studies of 6OMT from Thalictrum flavum have provided insights into its substrate specificity and catalytic mechanism. nih.gov The enzyme has been identified and characterized in several plant species, including Papaver somniferum and Coptis japonica. researchgate.netfrontiersin.org

Coclaurine N-Methyltransferase (CNMT) Enzymology

Coclaurine N-methyltransferase (CNMT) is responsible for the N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. wikipedia.org This enzyme also uses S-adenosyl-L-methionine as the methyl donor. The N-methylation step is crucial as the N-methyl group is a common feature in many bioactive BIAs. researchgate.netnih.gov The crystal structure of CNMT has been determined, revealing the architecture of the active site. nih.gov CNMT has been shown to have a relaxed substrate specificity, capable of methylating a range of natural and synthetic substrates. nih.govrsc.org The conversion of (S)-N-methylcoclaurine to (S)-reticuline involves further enzymatic steps, including hydroxylation and another O-methylation. The subsequent isomerization of (S)-reticuline to (R)-reticuline is catalyzed by a bifunctional enzyme containing a cytochrome P450 and an oxidoreductase domain, a critical step leading to the biosynthesis of morphine alkaloids. pharmaceutical-journal.comacs.org

Regio- and Stereoselectivity in Methylation Processes

The substitution pattern of (R)-reticuline is established during the synthesis of its precursor, (S)-reticuline, through a series of highly regio- and stereoselective methylation reactions. These steps are critical as they decorate the core benzylisoquinoline scaffold, providing the specific molecular structure upon which subsequent enzymes act. Key methyltransferase enzymes involved in the formation of (S)-reticuline include:

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme selectively methylates the hydroxyl group at the C6 position of (S)-norcoclaurine. frontiersin.org

Coclaurine N-methyltransferase (CNMT): Following the action of 6OMT, CNMT adds a methyl group to the secondary amine of the resulting (S)-coclaurine. frontiersin.org

3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT): After hydroxylation of (S)-N-methylcoclaurine at the 3' position by a cytochrome P450 enzyme (CYP80B1), 4'OMT specifically methylates the hydroxyl group at the C4' position to yield (S)-reticuline. frontiersin.orgcdnsciencepub.com

One study on a P. somniferum O-methyltransferase showed it could methylate both (R)- and (S)-reticuline, with similar catalytic efficiencies (kcat/Km) of 4.2 sec⁻¹ mM⁻¹ and 4.5 sec⁻¹ mM⁻¹, respectively. nih.gov This highlights the nuanced selectivity of the enzymes within the BIA pathway.

Stereochemical Inversion from (S)- to (R)-Configuration

The gateway to morphinan (B1239233) biosynthesis in Papaver somniferum is the stereochemical inversion of (S)-reticuline to (R)-reticuline. nih.govnih.gov This epimerization is essential because the subsequent enzyme in the pathway, salutaridine (B1681412) synthase, is stereospecific for the (R)-enantiomer. h1.conih.gov

Proposed Mechanisms for Stereochemical Rearrangement to (R)-Reticuline

The stereochemical inversion from the (S)- to the (R)-configuration is a two-step enzymatic process catalyzed by the single REPI/STORR protein. nih.govresearchgate.net

Oxidation: The P450/DRS domain of the enzyme catalyzes the oxidation of (S)-reticuline, removing hydrogen to form the planar, prochiral iminium ion intermediate, 1,2-dehydroreticuline (B1196774). researchgate.netfrontiersin.orgbiorxiv.org

Reduction: The AKR domain, also known as 1,2-dehydroreticuline reductase (DRR), then catalyzes the stereospecific reduction of the carbon-nitrogen double bond in the 1,2-dehydroreticuline intermediate. nih.govrsc.org This reduction occurs with high enantioselectivity, yielding (R)-reticuline with an enantiomeric excess greater than 99%. nih.gov

This sequential oxidation-reduction mechanism effectively inverts the stereocenter at C-1, providing the necessary (R)-reticuline for the subsequent steps of morphinan alkaloid biosynthesis. researchgate.netresearchgate.net

Genetic and Molecular Biology of Biosynthetic Enzymes

The discovery and characterization of the genes encoding the enzymes for (R)-reticuline synthesis have been fundamental to understanding and engineering the morphinan pathway.

Gene Cloning and Expression of Key Enzymes

The gene encoding the bifunctional REPI/STORR protein has been successfully cloned from Papaver somniferum. uniprot.org This has enabled its heterologous expression in various host systems to produce (R)-reticuline and its derivatives. Expression systems include:

Escherichia coli : The gene for the reductase domain (DRR) has been expressed in E. coli to facilitate chemo-enzymatic synthesis routes. nih.gov

Saccharomyces cerevisiae (Yeast): The entire REPI/STORR fusion protein, along with other pathway enzymes, has been expressed in yeast to reconstruct the morphinan biosynthetic pathway in a microbial host. scienceopen.complos.org

Spodoptera frugiperda (Insect Cells): Baculovirus expression vectors have been used to express various P. somniferum methyltransferases and P450s in Sf9 insect cells for characterization. cdnsciencepub.comnih.gov

The successful cloning and expression of these genes have been a critical breakthrough, paving the way for the microbial biosynthesis of opioids. h1.co

Enzyme Characterization and Kinetic Studies

Kinetic studies of the REPI/STORR enzyme and its individual domains have provided insight into their substrate affinity and catalytic activity. The bifunctional protein is highly efficient, channeling the unstable 1,2-dehydroreticuline intermediate directly from the DRS domain to the DRR domain. researchgate.net

The following table summarizes key kinetic parameters reported for the REPI/STORR enzyme from Papaver somniferum.

Enzyme DomainSubstrateKₘ (μM)k_cat (s⁻¹)Source(s)
DRS (P450 Module)(S)-Reticuline13Not Reported uniprot.org
DRR (AKR Module)1,2-Dehydroreticuline14Not Reported uniprot.org
Not Specified(S)-Reticuline420.66

Kₘ (Michaelis constant) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting substrate affinity. k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of (R)-reticuline and other benzylisoquinoline alkaloids (BIAs) is a complex process that is tightly controlled at the genetic level. frontiersin.orgnih.gov Transcription factors are crucial proteins that regulate gene expression by binding to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. frontiersin.orgkyoto-u.ac.jp This regulation allows plants to modulate the production of secondary metabolites in response to developmental cues and environmental stresses. frontiersin.org Several families of transcription factors have been identified as key regulators of the BIA biosynthetic pathway, including WRKY, basic helix-loop-helix (bHLH), and APETALA2/ethylene-responsive factor (AP2/ERF) proteins. frontiersin.orgnih.gov

The expression of genes involved in the BIA pathway is often coordinated, suggesting a sophisticated regulatory network. nih.gov Studies in opium poppy (Papaver somniferum) and other plants have shown that genes within the pathway are frequently co-expressed, and in some cases, are organized into biosynthetic gene clusters. nih.govoup.com This clustering can facilitate the co-inheritance and co-regulation of genes required for a specific metabolic branch. nih.gov

Environmental signals, particularly the plant hormone jasmonate (JA), play a significant role in inducing the expression of these regulatory transcription factors. kyoto-u.ac.jpnih.gov Stress signals, such as wounding or pathogen attack, can trigger the JA signaling cascade, leading to the activation of transcription factors that, in turn, switch on the expression of BIA biosynthetic genes. kyoto-u.ac.jp

Key Transcription Factor Families in BIA Regulation

Detailed research has identified several specific transcription factors that orchestrate the expression of genes in the pathway leading to (R)-reticuline and its derivatives.

WRKY Transcription Factors : This family of proteins is a well-established regulator of plant defense responses and secondary metabolism. In Papaver somniferum, the transcription factor PsWRKY has been shown to interact with a specific DNA motif known as the W-box, which is present in the promoters of BIA pathway genes. frontiersin.org This interaction activates transcription from the promoter of the tyrosine/DOPA decarboxylase (TYDC) gene, a key entry point into the BIA pathway. frontiersin.org Similarly, overexpression of the CjWRKY1 gene from Coptis japonica has been shown to increase the accumulation of BIAs. frontiersin.org

basic Helix-Loop-Helix (bHLH) Transcription Factors : bHLH proteins are another large family of transcription factors involved in a wide array of developmental and metabolic processes. nih.gov In Coptis chinensis, two bHLH factors, CcbHLH1 and CcbHLH2, have been found to interact with the promoters of the berberine (B55584) bridge enzyme (BBE) and canadine (B1168894) synthase (CAS) genes, indicating their role in regulating downstream branches of BIA metabolism. frontiersin.org In C. japonica, CjbHLH1 acts as a transcriptional activator for genes involved in berberine biosynthesis. kyoto-u.ac.jp Furthermore, some bHLH factors, such as the MYC2-type, are responsive to jasmonate signaling and can regulate other transcription factors, forming a hierarchical regulatory cascade. nih.govnih.gov

AP2/ERF Transcription Factors : The APETALA2/ethylene-responsive factor (AP2/ERF) family has also been implicated in the regulation of BIA biosynthesis. frontiersin.orgnih.gov These transcription factors are known to be involved in various stress-response pathways. While their specific targets in the (R)-reticuline pathway are still being fully elucidated, they are recognized as significant components of the regulatory network. frontiersin.org

The interplay between these different transcription factor families creates a complex regulatory network that allows for precise control over alkaloid production. nih.gov For instance, the coordinated action of bHLH and AP2/ERF transcription factors is essential for the regulation of nicotine (B1678760) biosynthesis, a related alkaloid pathway, suggesting similar complex interactions likely govern BIA synthesis. nih.gov

The following table summarizes key transcription factors and their roles in the regulation of the BIA biosynthetic pathway.

Transcription FactorFamilyPlant SpeciesTarget Gene(s) / Role
PsWRKYWRKYPapaver somniferumActivates TYDC promoter. frontiersin.org
CjWRKY1WRKYCoptis japonicaUpregulates BIA biosynthesis. frontiersin.org
CcbHLH1bHLHCoptis chinensisInteracts with BBE and CAS promoters. frontiersin.org
CcbHLH2bHLHCoptis chinensisInteracts with BBE and CAS promoters. frontiersin.org
CjbHLH1bHLHCoptis japonicaTranscriptional activator of berberine biosynthetic genes. kyoto-u.ac.jp
MYC2-type bHLHsbHLHNicotiana speciesRegulates nicotine biosynthesis genes (e.g., PMT) and other TFs in response to jasmonate. nih.gov
AP2/ERF familyAP2/ERFVariousGeneral regulatory role in BIA biosynthesis. frontiersin.orgnih.gov

Metabolic Divergence and Downstream Alkaloid Biosynthesis from R Reticuline

Branch Point Significance of (R)-Reticuline in Alkaloid Metabolism

(R)-Reticuline stands as a critical metabolic hub in the intricate network of benzylisoquinoline alkaloid (BIA) biosynthesis in numerous plant species. It is from this specific stereoisomer that pathways diverge, leading to the formation of a vast and structurally diverse group of over 2,500 identified compounds. The stereochemical configuration of the precursor molecule is crucial; while (S)-reticuline is the precursor for a different set of alkaloids, it is the (R)-isomer that is channeled towards the production of morphinan (B1239233) and protoberberine alkaloids.

The strategic position of (R)-reticuline is defined by the enzymatic crossroads it occupies. Competing enzymes direct (R)-reticuline down distinct biosynthetic routes. This metabolic partitioning is a key determinant of the final alkaloid profile within a given plant. For instance, in the opium poppy (Papaver somniferum), pathways utilizing (R)-reticuline are highly active, leading to the accumulation of morphinans. In contrast, in species like Japanese goldthread (Coptis japonica), the metabolic flux of (R)-reticuline is primarily directed towards the synthesis of protoberberine alkaloids. This divergence highlights the evolutionary specialization of plant metabolic pathways.

Biosynthesis of Morphinan Alkaloids from (R)-Reticuline

The biosynthesis of morphinan alkaloids, a class of compounds renowned for their potent physiological effects, initiates from (R)-reticuline in a series of highly specific enzymatic reactions. This pathway is most famously characterized in the opium poppy.

The commitment step in the biosynthesis of morphinan alkaloids from (R)-reticuline is an intramolecular C-C phenol (B47542) coupling reaction to form the tetracyclic intermediate, salutaridine (B1681412). This conversion is a complex process catalyzed by a specific cytochrome P450 enzyme known as salutaridine synthase (CYP719B1). This enzyme facilitates an oxidative coupling between the phenolic rings of the (R)-reticuline molecule. The reaction involves the formation of a diradical intermediate, which then cyclizes to create the rigid, four-ring structure characteristic of the morphinan skeleton. The product of this reaction, salutaridine, possesses the core morphinan backbone.

Following its formation, salutaridine is acted upon by salutaridine reductase (SalR), an enzyme that reduces the keto group of salutaridine to a hydroxyl group, yielding salutaridinol (B1235100). Subsequently, salutaridinol acetyltransferase (SalAT) acetylates the hydroxyl group, forming salutaridinol-7-O-acetate. This acetylation is a crucial step that facilitates the subsequent and final ring closure.

The acetylated intermediate, salutaridinol-7-O-acetate, undergoes a spontaneous, non-enzymatic cyclization to form thebaine. Thebaine is the first morphinan alkaloid in the pathway with a completed pentacyclic structure, featuring a characteristic dienol ether bridge.

From thebaine, the pathway proceeds through a series of demethylations and reductions to yield the more widely known morphinan alkaloids, codeine and morphine. The conversion of thebaine to morphine involves several key enzymatic steps:

Thebaine to Neopinone (B3269370): Thebaine 6-O-demethylase (T6ODM), a 2-oxoglutarate/Fe(II)-dependent dioxygenase, removes the methyl group at the 6-position of thebaine to produce neopinone.

Neopinone to Codeinone (B1234495): Neopinone isomerase (NI) catalyzes the rearrangement of the double bond in neopinone to form codeinone.

Codeinone to Codeine: Codeinone reductase (COR) then reduces the keto group of codeinone to a hydroxyl group, resulting in the formation of codeine.

Codeine to Morphine: The final step is the 3-O-demethylation of codeine, catalyzed by codeine O-demethylase (CODM), another 2-oxoglutarate/Fe(II)-dependent dioxygenase, to produce morphine.

This sequence of reactions highlights a highly regulated and compartmentalized pathway within the plant cells.

Phenol Coupling to Salutaridine: Enzymatic Mechanisms (e.g., Salutaridinol Synthase)

Biosynthesis of Protoberberine Alkaloids from (R)-Reticuline

In a competing pathway, (R)-reticuline serves as the direct precursor for the biosynthesis of protoberberine alkaloids, a large family of tetracyclic alkaloids that includes compounds like berberine (B55584) and palmatine (B190311).

The key enzymatic step that channels (R)-reticuline towards the protoberberine scaffold is catalyzed by the berberine bridge enzyme (BBE). BBE is a flavin-dependent oxidase that catalyzes an oxidative cyclization reaction. Specifically, BBE oxidizes the N-methyl group of (R)-reticuline, which then attacks the phenolic ring to form a new carbon-carbon bond, creating the characteristic "berberine bridge" and establishing the tetracyclic protoberberine core. This reaction converts (R)-reticuline into (S)-scoulerine, the central intermediate in the biosynthesis of most protoberberine alkaloids. The stereochemistry at the C-14 position is inverted during this process, leading to the (S)-configuration in scoulerine (B1208951).

Once (S)-scoulerine is formed, a series of subsequent enzymatic modifications, including methylations, hydroxylations, and the formation of methylenedioxy bridges, lead to the vast diversity of protoberberine alkaloids. The biosynthesis of berberine and palmatine from (S)-scoulerine involves the following key steps:

Formation of the Methylenedioxy Bridge: (S)-scoulerine is first converted to (S)-cheilanthifoline by the scoulerine 9-O-methyltransferase (SOMT), which adds a methyl group. Subsequently, a cytochrome P450 enzyme, (S)-cheilanthifoline synthase (CYP719A), forms the methylenedioxy bridge, a characteristic feature of berberine. This results in the formation of (S)-stylopine.

Conversion to Berberine: (S)-stylopine is then converted to (S)-tetrahydrocolumbamine by a tetrahydroprotoberberine cis-N-methyltransferase. Further oxidation by a tetrahydroprotoberberine oxidase leads to the formation of columbamine (B1221706). Finally, the berberine synthase, another cytochrome P450 enzyme, catalyzes the formation of the methylenedioxy bridge to yield berberine.

Formation of Palmatine: The biosynthesis of palmatine also proceeds from (S)-scoulerine. In this pathway, (S)-scoulerine is methylated at the 9-position by SOMT to yield (S)-tetrahydrocolumbamine. This intermediate is then oxidized by a tetrahydroprotoberberine oxidase to produce columbamine, which is subsequently methylated by columbamine O-methyltransferase to form palmatine.

These pathways demonstrate the modular nature of alkaloid biosynthesis, where a common precursor like (S)-scoulerine can be tailored by a specific set of enzymes to produce a range of final products.

Berberine Bridge Enzyme (BBE) and Cyclization Mechanisms

Biosynthesis of Benzophenanthridine Alkaloids from (R)-Reticuline

The biosynthesis of benzophenanthridine alkaloids, such as sanguinarine (B192314) and chelerythrine (B190780), is a well-documented pathway. It is crucial to note that the primary and established precursor for this pathway is (S)-Reticuline. The first committed step is catalyzed by the berberine bridge enzyme (BBE), which is stereospecific for the (S)-enantiomer. nih.govnih.gov This enzyme transforms (S)-Reticuline into (S)-scoulerine, initiating the cascade that leads to the benzophenanthridine core structure. nih.gov Currently, there is no significant scientific evidence to suggest a direct pathway for benzophenanthridine biosynthesis originating from (R)-Reticuline. The description below outlines the established pathway that follows the formation of (S)-scoulerine.

The journey from the central intermediate (S)-reticuline to the complex benzophenanthridine structure involves a series of oxidative reactions and the formation of critical ring structures. The key initial transformation is the oxidative cyclization of the N-methyl group of (S)-reticuline, which forms the C-8 berberine bridge of (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE). nih.govnih.gov

Following the formation of (S)-scoulerine, the pathway proceeds through several enzymatic steps, primarily involving cytochrome P450 (CYP450) oxidases, to construct the characteristic skeleton:

(S)-Scoulerine to (S)-Cheilanthifoline: The first modification of the scoulerine core is the formation of a methylenedioxy bridge on the A-ring, a reaction catalyzed by the (S)-cheilanthifoline synthase (CheSyn), a CYP719A family enzyme. nih.gov

(S)-Cheilanthifoline to (S)-Stylopine: Subsequently, a second methylenedioxy bridge is formed on the D-ring by (S)-stylopine synthase (StySyn), another CYP719A enzyme, to produce (S)-stylopine. nih.govnih.gov

N-methylation: (S)-Stylopine is then N-methylated by tetrahydroprotoberberine N-methyltransferase (TNMT) to yield (S)-cis-N-methylstylopine. nih.govnih.gov

Hydroxylation and Ring Opening: The pathway continues with the 14-hydroxylation of N-methylstylopine by (S)-cis-N-methylstylopine 14-hydroxylase (MSH), followed by the 6-hydroxylation of the resulting protopine (B1679745) by protopine 6-hydroxylase (P6H). nih.govthieme-connect.com The product of this reaction, 6-hydroxyprotopine, is unstable and spontaneously undergoes rearrangement and dehydration to open the B-ring, which then re-closes to form the first true benzophenanthridine alkaloid, dihydrosanguinarine (B1196270). nih.gov

The final step in the biosynthesis of many prominent benzophenanthridine alkaloids is an oxidation reaction.

Sanguinarine: Dihydrosanguinarine, the immediate precursor, is oxidized to sanguinarine. This two-electron oxidation is catalyzed by the flavoprotein enzyme dihydrobenzophenanthridine oxidase (DBOX). nih.govacs.org This reaction creates a fully conjugated and planar ring system, which is characteristic of sanguinarine. acs.org

Chelerythrine: The biosynthesis of chelerythrine follows a parallel pathway. Starting from (S)-scoulerine, methylation at the 9-O-position is catalyzed by scoulerine 9-O-methyltransferase (SMT) to form (S)-tetrahydrocolumbamine. rsc.orgpnas.org This intermediate is then converted through a series of steps analogous to the sanguinarine pathway, involving enzymes like canadine (B1168894) synthase and N-methylcanadine hydroxylase, to form dihydrochelerythrine (B1200217). rsc.org Similar to sanguinarine formation, the final step is the oxidation of dihydrochelerythrine to chelerythrine, a reaction also catalyzed by DBOX. rsc.org

Table 1: Key Enzymes in Benzophenanthridine Biosynthesis from (S)-Reticuline

EnzymeAbbreviationFunction
Berberine Bridge EnzymeBBECatalyzes oxidative cyclization of (S)-Reticuline to (S)-Scoulerine. nih.gov
(S)-Cheilanthifoline SynthaseCheSyn / CFSForms a methylenedioxy bridge to produce (S)-Cheilanthifoline. nih.gov
(S)-Stylopine SynthaseStySyn / SPSForms a second methylenedioxy bridge to yield (S)-Stylopine. nih.gov
Tetrahydroprotoberberine N-methyltransferaseTNMTN-methylates (S)-Stylopine and related protoberberines. nih.govnih.gov
Protopine 6-hydroxylaseP6HCatalyzes the 6-hydroxylation of protopine, leading to dihydrobenzophenanthridines. nih.govthieme-connect.com
Dihydrobenzophenanthridine OxidaseDBOXCatalyzes the final oxidation of dihydrosanguinarine and dihydrochelerythrine. acs.org
Scoulerine 9-O-methyltransferaseSMTMethylates (S)-scoulerine, diverting the pathway towards chelerythrine. rsc.orgpnas.org

Oxidative Steps and Ring Closures

Biosynthesis of Other Alkaloid Classes Derived from (R)-Reticuline

While the benzophenanthridine pathway is specific to the (S)-isomer, (R)-Reticuline and its precursors are involved in the formation of other important alkaloid classes, including aporphines and pavines.

Aporphine (B1220529) alkaloids are characterized by a tetracyclic core formed via an intramolecular C-C phenol coupling reaction of a benzylisoquinoline precursor. nih.govacs.org While many aporphines derive from (S)-Reticuline, some are specifically formed from the (R)-isomer.

Boldine (B1667363): Tracer experiments have demonstrated that boldine is biosynthesized from (+)-reticuline, the (R)-enantiomer. rsc.orgrsc.org The proposed pathway involves the direct oxidative coupling of (R)-Reticuline to form (R)-isoboldine, which is then metabolized to boldine. rsc.org

Isocorydine (B1672225): The biosynthesis of isocorydine is also believed to proceed via the direct oxidative coupling of reticuline (B1680550). rsc.org Evidence supports that it is derived from (+)-nor-reticuline, highlighting the importance of the reticuline backbone for this structural class. rsc.org

Magnoflorine (B1675912): The formation of the aporphine scaffold is catalyzed by enzymes like corytuberine (B190840) synthase (a CYP80G enzyme), which performs the C-C phenol coupling of reticuline. nih.govnih.gov A subsequent N-methylation step can yield quaternary aporphine alkaloids like magnoflorine. Research on opium poppy has identified a reticuline N-methyltransferase (RNMT) that efficiently catalyzes the N-methylation of both (R)- and (S)-reticuline, as well as the aporphine intermediate (S)-corytuberine, demonstrating its role in magnoflorine biosynthesis. nih.gov

The pavine (B1216701) and isopavine alkaloids possess a distinctive bridged, tetracyclic azabicyclo[3.2.2]nonane core structure. researchgate.netresearchgate.net Their biosynthesis is not as fully elucidated as other classes, but reticuline is considered the likely biogenetic precursor. nih.govacs.org The formation of the pavine or isopavine skeleton is proposed to occur through an intramolecular cyclization of a reticuline-like precursor. nih.gov

The key transformation involves a cyclization between the isoquinoline (B145761) ring and the benzyl (B1604629) group, forming the characteristic bridge. While specific enzymes catalyzing these transformations have not been fully characterized, it is known that N-methyltransferases are involved in their metabolism. For instance, a pavine N-methyltransferase (PavNMT) from Thalictrum flavum has been shown to accept pavine, (S)-reticuline, and tetrahydropapaverine as substrates, indicating the metabolic link between these structural classes. nih.gov

Reticuline exists as two stereoisomers, (S)-Reticuline and (R)-Reticuline, which represent a crucial metabolic crossroads in isoquinoline alkaloid biosynthesis. biocyclopedia.com The stereochemistry at the C-1 position dictates the entry into vastly different downstream pathways.

(S)-Reticuline is the central intermediate for a wide variety of alkaloid skeletons. As detailed previously, it is the exclusive precursor for benzophenanthridine and protoberberine alkaloids via the action of the berberine bridge enzyme (BBE). nih.govnih.gov It also serves as the substrate for the biosynthesis of many aporphine alkaloids through intramolecular C-C phenol coupling. nih.govfrontiersin.org

(R)-Reticuline is primarily the committed precursor for the biosynthesis of morphinan alkaloids, such as morphine and codeine. biocyclopedia.com This pathway is initiated by the enzyme salutaridine synthase, which catalyzes the intramolecular phenol coupling of (R)-Reticuline to form salutaridine. biocyclopedia.com While this pathway is distinct, the ability of certain enzymes to act on both (R)- and (S)-isomers, as seen in aporphine biosynthesis, highlights the metabolic plasticity within the plant kingdom. nih.gov Therefore, (R)-Reticuline is a key starting point for specific alkaloid classes while also potentially feeding into other pathways depending on the enzymatic machinery present in a given plant species.

Pavine and Isopavine Alkaloids

Comparative Analysis of (R)-Reticuline Metabolic Fates Across Plant Species

(R)-Reticuline stands as a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs) across the plant kingdom. The metabolic pathways diverging from (R)-reticuline exhibit remarkable species-specific variations, leading to the production of distinct classes of alkaloids. This diversity is a product of the unique enzymatic machinery that has evolved in different plant lineages.

Pharmacological and Biological Investigations of R Reticuline

Receptor Binding and Ligand-Target Interaction Studies

Research into the direct interaction of (R)-Reticuline with opioid receptors has shown that it possesses a low binding affinity. researchgate.net Specifically, studies using receptor displacement assays with the mu (µ) opioid receptor subtype in invertebrate pedal ganglia and human monocytes demonstrated that reticuline (B1680550) does not exhibit significant binding affinity. nel.edu This finding suggests that any opioid-like effects observed in vivo are not due to direct receptor activation by (R)-Reticuline itself. researchgate.netnel.edu Instead, it is understood that (R)-Reticuline can be metabolized into morphine, which is a potent agonist at the µ-opioid receptor. nel.eduwikipedia.org This metabolic conversion is the likely source of any observed opioid activity, as the precursor itself does not effectively bind to the receptor. nel.edu

(R)-Reticuline and its stereoisomer, (S)-Reticuline, have been found to interact with both dopaminergic and adrenergic receptor systems. Studies on rat striatal receptors indicated that reticuline binds to both D1 and D2 dopamine (B1211576) receptors with low micromolar or submicromolar affinities. uchile.cl There is a suggestion of marginal selectivity for the D2 receptor subtype. uchile.clscispace.com The affinity of reticuline for dopamine receptors is considered less potent compared to some other benzylisoquinoline alkaloids like coclaurine. uchile.cl This difference in potency may be attributed to structural variations, such as the presence of an N-methyl group in reticuline and the specific positioning of hydroxyl groups on its aromatic rings. uchile.cl Some evidence also points to (R)-Reticuline acting as an antagonist at α2-adrenergic receptors. scispace.com

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are crucial for intercellular communication. nih.gov While specific, high-affinity interactions of (R)-Reticuline with other GPCRs are not extensively documented in current literature, its classification as a biologically active alkaloid that interacts with dopaminergic and adrenergic systems places it within the broad scope of GPCR ligands. The ability of GPCRs to form complex signaling networks through receptor-receptor interactions opens up possibilities for indirect modulation of various signaling pathways. nih.gov However, dedicated studies screening (R)-Reticuline against a wider array of GPCRs, such as serotonin (B10506) or GABA receptors, are required to fully elucidate its interaction profile.

Modulation of Adrenergic and Dopaminergic Receptor Systems

Enzymatic Activity Modulation and Inhibition Studies

(R)-Reticuline has been investigated for its ability to inhibit cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. scielo.br Studies have shown that reticuline exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable preference for BChE. scielo.brusp.br In one study, (+)-reticuline was identified as a selective BChE inhibitor with an IC₅₀ value of 33.6 ± 3.0 µM, while its inhibition of AChE was significantly weaker (IC₅₀ > 220 µM). mdpi.com This selective inhibition of BChE over AChE is a characteristic shared with several other benzylisoquinoline alkaloids. scielo.brresearchgate.net Molecular docking studies suggest that reticuline interacts with the catalytic site of these enzymes. usp.brusp.br For AChE, this interaction involves hydrogen bonds and hydrophobic interactions with key amino acid residues such as Trp279, Phe288, and Arg289. usp.br

Table 1: Cholinesterase Inhibitory Activity of Reticuline

CompoundEnzymeIC₅₀ (µM)
(+)-ReticulineButyrylcholinesterase (BChE)33.6 ± 3.0 mdpi.com
(+)-ReticulineAcetylcholinesterase (AChE)>220 mdpi.com

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine. oup.comresearchgate.net The biosynthesis of (S)-Reticuline in engineered yeast has been shown to be supported by monoamine oxidase A (MAO-A). researchgate.net In these engineered systems, MAO converts dopamine into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a precursor which then participates in the formation of the benzylisoquinoline scaffold. oup.comcore.ac.uk While this demonstrates an interaction within a biosynthetic pathway, direct inhibitory or modulatory studies on the activity of MAO-A and MAO-B by (R)-Reticuline itself are not prominently detailed in the available research. The role of MAO appears to be more related to the synthesis of reticuline precursors rather than being a direct target of (R)-Reticuline's pharmacological action. core.ac.uk

Effects on Other Neurotransmitter-Related Enzymes

Research indicates that (R)-Reticuline is a substrate for several enzymes that are crucial in alkaloid biosynthesis, some of which have implications for neurotransmitter pathways. In opium poppy (Papaver somniferum), (R)-Reticuline is N-methylated by reticuline N-methyltransferase (RNMT), an enzyme that also acts on (S)-reticuline and (S)-corytuberine. nih.gov This process is a key step in the biosynthesis of the quaternary aporphine (B1220529) alkaloid magnoflorine (B1675912). nih.gov

Furthermore, the conversion of (R)-Reticuline to salutaridine (B1681412) is a critical step in the morphine biosynthesis pathway. royalsocietypublishing.orgnih.gov This reaction is catalyzed by salutaridine synthase, a cytochrome P450-dependent enzyme. royalsocietypublishing.orgrsc.org Interestingly, studies have shown that the human cytochrome P450 enzyme, CYP2D6, can also catalyze this conversion, highlighting a potential link between endogenous alkaloid metabolism and human enzyme systems. mdpi.comnih.govcore.ac.uk CYP2D6 is known to be involved in the metabolism of various centrally acting drugs and the synthesis of neurotransmitters like dopamine. mdpi.com

Cellular and Molecular Mechanisms of Action

(R)-Reticuline has been shown to interact with ion channels, which may underlie some of its physiological effects. Specifically, its isomer, reticuline, has been found to inhibit L-type Ca2+ channels. researchgate.netfrontiersin.org This blockade of calcium influx can lead to effects such as peripheral vasodilation. researchgate.netfrontiersin.org Some studies suggest that reticuline may also influence the release of calcium from intracellular stores. researchgate.net Additionally, research has pointed to the activity of reticuline and related endogenous isoquinoline (B145761) alkaloids as agonists of acid-sensing ion channel type 3 (ASIC3), which are involved in pain perception. frontiersin.org

The anti-inflammatory effects of reticuline, the isomer of (R)-Reticuline, are mediated through the modulation of key intracellular signaling pathways. medchemexpress.com Studies have demonstrated that reticuline can inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) signaling pathways. medchemexpress.comtargetmol.comresearchgate.net These pathways are crucial in regulating the expression of pro-inflammatory cytokines. researchgate.net By inhibiting these pathways, reticuline reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). targetmol.comresearchgate.net Furthermore, research in a mouse model of obesity-associated asthma has shown that reticuline can inactivate the p38 mitogen-activated protein kinase (MAPK)/NF-κB signaling pathway, further contributing to its anti-inflammatory properties. nih.govresearchgate.net The MAPK signaling pathway is also implicated in the cellular response to opioids derived from the (R)-Reticuline biosynthetic pathway. royalsocietypublishing.orgroyalsocietypublishing.org

While direct studies on (R)-Reticuline's impact on neurotransmitter release and uptake are limited, research on related compounds provides some insights. For instance, norlaudanosoline, a precursor to reticuline, has been shown to inhibit dopamine biosynthesis and uptake. researchgate.net Given that (R)-Reticuline is a precursor to morphine, its downstream products significantly impact neurotransmitter systems. nih.gov Morphine, for example, acts on opioid receptors to modulate the release of various neurotransmitters. nih.gov Studies on invertebrate ganglia have shown that exposure to reticuline leads to a delayed but extended release of nitric oxide, a neurotransmitter, which differs from the rapid release induced by morphine. nih.gov This suggests that the conversion of reticuline to morphine is a necessary step for its characteristic effects on neurotransmitter release in this system. nih.gov

(R)-Reticuline's isomer, reticuline, has demonstrated notable antioxidant and anti-inflammatory properties. researchgate.net Its anti-inflammatory effects are well-documented and are primarily attributed to the inhibition of the JAK2/STAT3 and NF-κB signaling pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6. medchemexpress.comtargetmol.comresearchgate.netglpbio.com Studies have shown that reticuline can suppress inflammatory cell infiltration in tissues. nih.govresearchgate.net The antioxidant activity of reticuline, while mentioned, is less characterized in the available literature but is a recognized property of phenolic compounds like benzylisoquinoline alkaloids. researchgate.netmdpi.com

Impact on Neurotransmitter Release and Uptake

In vitro Biological Profiling

The following table summarizes the in vitro biological activities of (R)-Reticuline and its isomer, reticuline, based on available research findings.

Activity Target/System Effect Compound Tested Reference(s)
Anti-inflammatoryJAK2/STAT3 pathwayInhibition of phosphorylationReticuline medchemexpress.comresearchgate.netglpbio.com
Anti-inflammatoryNF-κB pathwayInhibitionReticuline medchemexpress.comtargetmol.comresearchgate.netglpbio.com
Anti-inflammatoryp38 MAPK pathwayInactivationReticuline nih.govresearchgate.net
Anti-inflammatoryPro-inflammatory Cytokines (TNF-α, IL-6)Reduced mRNA expressionReticuline targetmol.comresearchgate.netglpbio.com
Ion Channel ModulationL-type Ca2+ channelsInhibitionReticuline researchgate.netfrontiersin.org
Ion Channel ModulationAcid-Sensing Ion Channel 3 (ASIC3)AgonistReticuline frontiersin.org
Enzyme SubstrateReticuline N-methyltransferase (RNMT)N-methylation(R)-Reticuline nih.gov
Enzyme SubstrateSalutaridine Synthase (Cytochrome P450)Conversion to Salutaridine(R)-Reticuline royalsocietypublishing.orgnih.govrsc.org
Enzyme SubstrateHuman Cytochrome P450 2D6 (CYP2D6)Conversion to Salutaridine(R)-Reticuline mdpi.comnih.govcore.ac.uk

Effects on Cell Proliferation and Apoptosis

In vivo Pharmacological Assessments (Mechanistic Focus)

The analgesic properties of (R)-Reticuline are suggested by its role as a precursor to morphine, a potent opioid analgesic. wikipedia.org The central nervous system depressing effects of reticuline have been observed in rodent studies. wikipedia.orgresearchgate.net Opioids like morphine exert their analgesic effects by acting on opioid receptors in the central and peripheral nervous systems, which modulates the perception of pain. mdpi.comnih.govnih.gov This modulation occurs at various levels of the pain conduction pathway, from the peripheral nociceptors to the brain. mdpi.comnih.gov

The endogenous opioid system, which includes endorphins, plays a significant role in pain modulation by acting on these receptors. mdpi.com While direct studies on the specific analgesic pathways modulated by (R)-Reticuline are not detailed, its structural relationship to morphine strongly implies an interaction with the opioid system.

(R)-Reticuline has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and cytokine expression. researchgate.net In a mouse model of obesity-related asthma, reticuline was shown to alleviate airway inflammation. nih.govresearchgate.netnih.gov

The anti-inflammatory actions of reticuline are attributed to its ability to inactivate the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways. researchgate.netnih.gov These pathways are crucial in mediating inflammatory responses. By inhibiting these pathways, reticuline leads to a reduction in the infiltration of inflammatory cells, such as neutrophils, into tissues. researchgate.netnih.govnih.gov

Furthermore, reticuline has been shown to decrease the expression of pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-17A. researchgate.netnih.gov In vivo studies have confirmed that administration of reticuline significantly reduces the levels of these cytokines in the lung tissue of asthmatic mice. nih.govresearchgate.net

Table 3: Anti-Inflammatory Mechanisms of (R)-Reticuline

(R)-Reticuline has been shown to possess potent central nervous system (CNS) depressing effects. wikipedia.orgresearchgate.net In rodent studies, reticuline produced alterations in behavior patterns, prolonged pentobarbital-induced sleep, and reduced motor coordination. researchgate.net These observations suggest a significant CNS depressant action.

The neurological mechanisms underlying these effects are likely related to its interaction with various neurotransmitter systems. Alkaloids such as reticuline have been studied for their ability to stimulate CNS effects and block dopaminergic receptors. mdpi.com It is also known to be toxic to dopaminergic neurons, which has been linked to a form of atypical parkinsonism. wikipedia.org This suggests a complex interaction with the dopamine system.

Furthermore, some research suggests that reticuline's neuroprotective properties may involve enhancing dopaminergic signaling pathways, which could have therapeutic implications for neurodegenerative conditions like Parkinson's disease. The modulation of these neurological pathways contributes to the observed neurobehavioral effects of (R)-Reticuline.

Advanced Synthetic Methodologies for R Reticuline and Its Analogues

Total Synthesis Strategies for (R)-Reticuline

Total synthesis provides a means to construct the (R)-Reticuline molecule from simple, often commercially available starting materials. These routes are crucial not only for providing access to the natural product but also for enabling the synthesis of analogues for further research.

Early synthetic routes to reticuline (B1680550) and its analogues were often lengthy and lacked stereocontrol, typically producing racemic mixtures that required subsequent resolution. Classic strategies frequently employed the Bischler-Napieralski or Pictet-Spengler reactions to construct the core tetrahydroisoquinoline skeleton.

A notable advancement in the field is the Rice synthesis, which is considered highly efficient and utilizes a biomimetic approach. wikipedia.org A key step in this route is the Grewe cyclization, which mimics the biosynthetic cyclization of reticuline that forms the morphinan (B1239233) scaffold. wikipedia.org While many classic approaches initially produce a racemic product, a 1990 synthesis by Hirsenkorn introduced a new strategy for the asymmetric synthesis of isoquinolines, including (R)-Reticuline, via enantioselective epoxidation or dihydroxylation of a stilbene (B7821643) derivative. acs.orgclockss.org More recent progress has focused on reducing step counts and improving yields, often through the use of advanced transition metal catalysis. For example, a seven-step strategy toward codeine was developed that uses a double-Heck cyclization followed by a photo-redox hydroamination to build the pentacyclic scaffold, bypassing (R)-Reticuline as a direct intermediate but showcasing the power of modern synthetic methods in accessing the broader class of morphinan alkaloids. rsc.org

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies in the laboratory. In the biosynthesis of morphine, the crucial step is the enzyme-catalyzed intramolecular oxidative coupling of (R)-Reticuline to form the morphinan scaffold of salutaridine (B1681412). chinesechemsoc.org This transformation is directed by the enzyme salutaridine synthase, a cytochrome P450 enzyme, which precisely controls the regioselectivity of the ortho-para phenol (B47542) coupling. nih.govacs.org

Organic chemists have long sought to mimic this critical C-C bond formation. chinesechemsoc.org Various methods have been explored, including the use of:

Heavy metal oxidants nih.gov

Hypervalent iodine reagents nih.govresearchgate.net

Electrochemical methods nih.gov

Transition metal catalysts nih.gov

Classic Synthetic Routes and Methodological Advancements

Stereoselective and Asymmetric Synthesis of (R)-Reticuline

The central challenge in synthesizing (R)-Reticuline is the precise installation of the single stereocenter at the C1 position. Stereoselective and asymmetric methodologies aim to address this by creating the desired enantiomer preferentially, avoiding the need for chiral resolution of a racemic mixture.

This strategy involves covalently attaching a chiral auxiliary—an enantiomerically pure molecule—to the substrate. numberanalytics.com The auxiliary directs the stereochemical course of a key bond-forming reaction, and it is subsequently removed to yield the enantiomerically enriched product. numberanalytics.com In the context of isoquinoline (B145761) alkaloid synthesis, a chiral auxiliary can be incorporated into either the amine or the acid-derived portion of an intermediate, such as a 3,4-dihydroisoquinoline (B110456). clockss.org For example, syntheses have been developed where a chiral N-substituent on the isoquinoline synthon guides the stereoselective addition of a carbanion. clockss.org This approach allows for the creation of the desired stereocenter with high diastereoselectivity, which can then be carried forward to complete the synthesis of (R)-Reticuline.

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly atom-economical and efficient method for installing stereocenters. For the synthesis of the (R)-Reticuline core, transition-metal-catalyzed asymmetric hydrogenation has proven particularly effective.

In one prominent strategy, a prochiral imine intermediate is subjected to asymmetric hydrogenation. chinesechemsoc.org Extensive investigation found that an iridium-based catalyst, [Ir(cod)Cl]2, paired with the chiral phosphine (B1218219) ligand (R)-BINAP, was optimal for this transformation. chinesechemsoc.org This catalytic system successfully reduced the imine to the corresponding amine, establishing the key stereocenter at C9 (equivalent to C1 in reticuline) with excellent enantioselectivity of 94% enantiomeric excess (ee). chinesechemsoc.org Another approach utilized a ruthenium-catalyzed asymmetric transfer hydrogenation after a Bischler–Napieralski cyclization to furnish a tetrahydroisoquinoline intermediate in 99% yield and with 95% ee, which served as a building block for related alkaloids. acs.org

Catalyst SystemLigandReaction TypeSubstrateProductEnantiomeric Excess (ee)
[Ir(cod)Cl]2(R)-BINAPAsymmetric HydrogenationImine (19)Amine (18)94%
Ruthenium CatalystN/AAsymmetric Transfer HydrogenationDihydroisoquinolineTetrahydroisoquinoline (118)95%

Chemoenzymatic synthesis combines the strengths of traditional organic synthesis with the unparalleled selectivity of biocatalysts (enzymes). acib.at This hybrid approach has emerged as a powerful and efficient strategy for producing (R)-Reticuline with exceptional optical purity. rsc.org

This reduction is catalyzed by 1,2-dehydroreticuline (B1196774) reductase (PsDRR), an NADPH-dependent enzyme derived from the opium poppy (Papaver somniferum). rsc.org The enzyme exhibits remarkable stereoselectivity, exclusively forming the (R)-enantiomer. rsc.org This biocatalytic reduction is highly efficient, affording (R)-Reticuline with an enantiomeric excess greater than 99% and in high isolated yield. nih.govresearchgate.net On a preparative scale, the transformation using whole lyophilized E. coli cells expressing the enzyme converted the substrate to 162 mg of optically pure (R)-Reticuline, corresponding to a 92% isolated yield. nih.govrsc.org This chemoenzymatic sequence circumvents the challenges of stereocontrol in purely chemical syntheses and avoids the low titers often associated with fully fermentative processes. nih.gov

ParameterFinding
Strategy Chemoenzymatic Synthesis
Key Enzyme 1,2-dehydroreticuline reductase (PsDRR)
Enzyme Source Papaver somniferum (Opium Poppy)
Chemical Precursor 1,2-dehydroreticuline
Starting Material Eugenol (B1671780) (from lignin)
Enantiomeric Excess (ee) >99% nih.govresearchgate.netrsc.org
Isolated Yield (Biocatalytic Step) 92% nih.govresearchgate.netrsc.org
Overall Yield (from Eugenol) 36% nih.govacs.org

Diastereoselective Approaches to Precursors

The stereochemical complexity of (R)-Reticuline necessitates synthetic strategies that can precisely control the orientation of substituents at multiple chiral centers. Diastereoselective approaches to precursors of (R)-Reticuline are designed to establish the relative stereochemistry of the C1-carbon and other potential stereocenters in the molecule prior to the final ring-closing or key bond-forming reactions. These methods often rely on the use of chiral auxiliaries, substrate-controlled reactions, or the diastereoselective functionalization of existing stereocenters.

One notable strategy involves the asymmetric Pomeranz-Fritsch cyclization. In this approach, a chiral precursor, such as an optically active epoxide or a dihydroxy analogue, is synthesized from a corresponding stilbene. The chirality is introduced using methods like the Sharpless asymmetric epoxidation or dihydroxylation, which yield precursors with high enantiopurity. clockss.org The subsequent cyclization to form the tetrahydroisoquinoline ring system proceeds in a diastereoselective manner, influenced by the pre-existing chiral centers. This allows for the controlled formation of one diastereomer over the other, which can then be converted into the target (R)-Reticuline. clockss.org

Another approach involves the Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde. To achieve diastereoselectivity, chiral auxiliaries can be attached to either the amine or aldehyde component. clockss.org The condensation and subsequent cyclization are then directed by the chiral auxiliary, leading to the preferential formation of a specific diastereomer of the tetrahydroisoquinoline precursor. The remarkable diastereoselectivity observed in some of these processes is often facilitated by factors such as intramolecular hydrogen bonding in the transition state, which locks the conformation and directs the approach of the reacting moieties. clockss.org

Synthesis of Structurally Modified (R)-Reticuline Analogues

Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally modified analogues of (R)-Reticuline is fundamental to understanding how its chemical architecture relates to its biological function. Rational design for structure-activity relationship (SAR) studies involves making systematic modifications to the parent molecule to identify the key structural features, or pharmacophores, responsible for its activity. By altering specific parts of the (R)-Reticuline scaffold—such as the isoquinoline core, the benzyl (B1604629) substituent, or the peripheral functional groups—researchers can probe interactions with biological targets.

For instance, studies on related tetrahydroisoquinolines have shown that substitution on the core structure can dramatically influence biological effects. The introduction of substituents at the C1 and C3 positions of the tetrahydroisoquinoline core has been shown to have a profound effect on the antiproliferative activity of certain derivatives against various cancer cell lines. researchgate.net Modifying the N-benzyl group in these substituted series also significantly impacts activity. researchgate.net These findings guide the design of new (R)-Reticuline analogues with potentially enhanced potency or selectivity. The ultimate goal of SAR studies is to develop a comprehensive model that correlates specific structural elements with biological outcomes, thereby enabling the design of more effective therapeutic agents.

Synthetic Strategies for Isoquinoline Core Modifications

Altering the central tetrahydroisoquinoline core of (R)-Reticuline leads to novel scaffolds with potentially different biological profiles. These modifications can range from introducing substituents to fundamentally changing the ring system itself.

One significant core modification is the intramolecular oxidative phenol coupling, which mimics the biosynthetic pathway leading to morphinan alkaloids. acs.org A key example is the Grewe cyclization, a powerful acid-catalyzed reaction that forms the tetracyclic morphinan skeleton from reticuline-like precursors. wikipedia.org This strategy has been a cornerstone in the total synthesis of morphine and its analogues. wikipedia.org

Other core modifications are inspired by the diverse family of benzylisoquinoline alkaloids. For example, intramolecular C-C coupling can lead to the aporphine (B1220529) skeleton, while other cyclizations can produce the protoberberine framework. acs.orgoup.com Synthetic chemists have also developed routes to more complex, related structures such as spirobenzylisoquinolines, which feature a spirocyclic center at C1 of the isoquinoline unit. rsc.org These strategies often involve transition-metal-catalyzed cross-coupling reactions or complex rearrangement cascades to build the new ring systems onto the initial (R)-Reticuline framework.

Derivatization at Hydroxyl and Methoxy (B1213986) Positions

The phenolic hydroxyl (-OH) and methoxy (-OCH3) groups on both aromatic rings of (R)-Reticuline are prime targets for derivatization. These modifications are crucial for SAR studies as they can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability.

Standard synthetic transformations are employed to modify these functional groups. The hydroxyl groups can be readily converted into ethers (e.g., alkyl or benzyl ethers) or esters (e.g., acetates, benzoates) through reactions with alkyl halides or acyl chlorides, respectively, under basic conditions. researchgate.net These modifications can probe the importance of the hydroxyl group as a hydrogen bond donor or acceptor in receptor binding.

Conversely, the methoxy groups can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding hydroxyl groups. These newly unmasked phenols can then be subjected to further derivatization. The selective protection and deprotection of these groups are essential for directing reactions to specific sites on the molecule.

Below is a table summarizing common derivatization reactions for these positions.

Functional GroupReagent ClassProduct Functional GroupPurpose in SAR Studies
Hydroxyl (-OH)Acyl Chlorides, AnhydridesEster (-O-CO-R)Evaluate role as H-bond donor; modify lipophilicity
Hydroxyl (-OH)Alkyl HalidesEther (-O-R)Block H-bonding; increase steric bulk
Methoxy (-OCH3)Lewis Acids (e.g., BBr3)Hydroxyl (-OH)Unmask for further derivatization; assess role of methyl group

Development of Novel Synthetic Reagents and Methodologies

Enantioselective Formation of Chiral Centers

The creation of the single chiral center at the C1 position with the correct (R)-configuration is the most critical step in the asymmetric synthesis of (R)-Reticuline. Modern synthetic chemistry has produced several powerful methodologies to achieve this with high enantioselectivity.

Chemo-enzymatic Synthesis: A highly efficient and biomimetic approach involves the stereoselective reduction of a prochiral precursor. researchgate.netnih.gov The synthesis starts with the preparation of 1,2-dehydroreticuline, which is then reduced using the enzyme 1,2-dehydroreticuline reductase (PsDRR). nih.gov This enzymatic reduction is exceptionally selective, affording (R)-Reticuline in high yield (92% isolated yield) and with excellent enantiomeric excess (>99% ee). researchgate.netnih.gov This method circumvents the multiple steps nature often takes and showcases the power of combining organic synthesis with biocatalysis. nih.govacib.at

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a major tool in asymmetric synthesis. A general procedure for synthesizing (R)-Reticuline and related alkaloids utilizes an organocatalytic, enantioselective Pictet-Spengler reaction. acs.org This reaction, catalyzed by a chiral phosphoric acid such as (R)-TRIP, condenses an N-protected-2-arylethylamine with an arylaldehyde to generate the C1 chiral center with high enantioselectivity (86–92% ee). acs.orgbiocrick.com

Transition Metal Catalysis: Asymmetric hydrogenation using chiral transition metal complexes is another robust method. One strategy involves a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then subjected to an asymmetric transfer hydrogenation catalyzed by a Ruthenium complex, which can provide the desired tetrahydroisoquinoline product in high yield and with high enantiomeric excess (e.g., 95% ee). acs.org

The following table compares these advanced methodologies for the enantioselective synthesis of (R)-Reticuline or its direct precursors.

MethodologyCatalyst/ReagentSubstrateEnantioselectivity (ee)YieldReference
Chemo-enzymatic Reduction1,2-Dehydroreticuline Reductase (PsDRR)1,2-Dehydroreticuline>99%92% (isolated) researchgate.netnih.gov
Organocatalytic Pictet-Spengler(R)-TRIP (Chiral Phosphoric Acid)N-protected-2-arylethylamine + arylaldehyde86-92%Not specified acs.orgbiocrick.com
Asymmetric Transfer HydrogenationRu-complex3,4-Dihydroisoquinoline95%99% acs.org

Green Chemistry Principles in (R)-Reticuline Synthesis

The synthesis of (R)-Reticuline, a pivotal intermediate in the biosynthesis of morphinan alkaloids, has increasingly become a focus for the application of green chemistry principles. chinesechemsoc.org Traditional chemical synthesis of complex molecules like benzylisoquinoline alkaloids (BIAs) is often challenging due to the presence of stereogenic centers, which can lead to low yields and the need for extensive use of protecting groups and harsh reagents. mdpi.comnih.gov Green and sustainable methods, particularly those employing biocatalysis and chemoenzymatic strategies, are being developed to overcome these limitations by offering more efficient and environmentally benign routes. mdpi.comchrysealabs.com

A significant advancement in the green synthesis of (R)-Reticuline is the development of chemoenzymatic strategies that combine the strengths of organic synthesis with the high selectivity of enzymatic transformations. nih.gov These approaches aim to reduce the number of reaction steps, minimize the use of protecting groups, and utilize renewable resources. nih.govacib.at

The core of this green approach is the use of the enzyme 1,2-dehydroreticuline reductase (DRR), which performs the asymmetric reduction of the prochiral 1,2-dehydroreticuline. nih.govresearchgate.net This biocatalytic step ensures the correct stereochemistry at the C1 position, a critical feature for subsequent conversion to morphinan alkaloids. nih.gov Research has demonstrated that using whole lyophilized E. coli cells expressing DRR can achieve high conversion rates and yields. nih.govresearchgate.net

Another green chemistry approach involves the biocatalytic kinetic resolution of racemic reticuline. Berberine (B55584) bridge enzyme (BBE), for example, selectively catalyzes the intramolecular C-C bond formation of the (S)-enantiomer to produce (S)-scoulerine, leaving the desired (R)-Reticuline unreacted and optically pure. acs.org This method has been shown to be effective, yielding optically pure (R)-Reticuline in good yields. acs.org

The development of engineered microbial hosts, or "microbial factories," represents another frontier in the sustainable production of (R)-Reticuline and other BIAs. nih.govchrysealabs.com By reconstructing plant-derived metabolic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae, it is possible to produce these complex alkaloids from simple starting materials. chrysealabs.compnas.orgcaltech.edu While many microbial systems predominantly produce (S)-Reticuline, engineering these hosts with the necessary enzymes for stereochemical inversion, such as reticuline epimerase or a combination of dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR), can channel production towards the (R)-enantiomer. nih.gov For instance, a human cytochrome P450 enzyme has demonstrated the novel activity of converting (R)-Reticuline to salutaridine in an engineered yeast host. caltech.edunih.gov

These biocatalytic and chemoenzymatic methods align with several key principles of green chemistry:

Use of Renewable Feedstocks : Starting syntheses from plant-derived materials like eugenol reduces reliance on petrochemicals. acib.at

High Atom Economy and Selectivity : Enzymes catalyze reactions with high chemo-, regio-, and stereoselectivity, minimizing waste and by-products. nih.govacs.org

Reduced Derivatives : Chemoenzymatic routes can eliminate the need for complex protecting group strategies. nih.govresearchgate.net

Catalysis : The use of enzymes as catalysts is superior to stoichiometric reagents. acib.at

Benign Solvents and Conditions : Enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions. acs.org

The following tables summarize key findings from research into the green synthesis of (R)-Reticuline.

Table 2: Biocatalytic Kinetic Resolution for (R)-Reticuline Synthesis

Substrate Enzyme Product Isolated Yield Enantiomeric Excess (ee) Reference
rac-Reticuline Berberine Bridge Enzyme (BBE) (R)-Reticuline 37% >97% acs.org

Table 3: Compounds Mentioned in the Article

Compound Name
(R)-Reticuline
(S)-Reticuline
1,2-Dehydroreticuline
Berberine
Codeine
Dopamine (B1211576)
Eugenol
Magnoflorine (B1675912)
Morphine
Norlaudanosoline
Palmatine (B190311)
Papaverine (B1678415)
Salutaridine
Sanguinarine (B192314)
(S)-Scoulerine
Thebaine

Analytical Approaches in R Reticuline Research

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone of (R)-reticuline analysis, enabling its separation from complex mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis and purity assessment of (R)-reticuline. google.com Various HPLC methods have been developed to separate reticuline (B1680550) from other benzylisoquinoline alkaloids and biosynthetic precursors. caltech.edumdpi.com A common approach involves using a C18 reversed-phase column with a gradient elution system. nih.govtandfonline.com For instance, a method might utilize a solvent system of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B), with a gradient changing from 7% to 35% of solvent B over several minutes. nih.gov The purity of the isolated (R)-reticuline can be assessed by HPLC, with purities exceeding 96% being reported. tandfonline.com

A study detailing the conversion of (S)-reticuline to (R)-reticuline utilized HPLC to monitor the reaction, demonstrating the power of this technique in tracking enzymatic conversions. google.com Furthermore, HPLC has been instrumental in analyzing metabolite production in engineered yeast strains designed to produce reticuline, allowing for the quantification of the target compound in the growth media. nih.gov

Table 1: Example HPLC Method for Reticuline Analysis

Parameter Condition
Column Agilent EclipsePlus C18, 2.1x50 mm, 1.8 µm nih.gov
Solvent A 0.1% formic acid in water nih.gov
Solvent B Acetonitrile with 0.1% formic acid nih.gov
Flow Rate 0.4 mL/min nih.gov
Gradient 0-0.1 min, 7% B; 0.1-5 min, 10 to 35% B; 5-5.5 min, 35 to 90% B nih.gov

| Detection | Mass Spectrometry (MS) nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

Distinguishing between (R)-reticuline and its enantiomer, (S)-reticuline, is critical due to their distinct roles in alkaloid biosynthesis. Chiral chromatography, particularly chiral HPLC, is the primary method for determining the enantiomeric purity of reticuline. sigmaaldrich.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are commonly used for this purpose. researchgate.netmdpi.com

For example, a Chiralcel OJ-H column with a mobile phase of n-hexane/ethanol/diethylamine has been successfully employed for the separation of reticuline enantiomers. researchgate.net The enantiomeric excess (ee) of synthesized (R)-reticuline can be determined using chiral HPLC, with values greater than 99% ee being achievable. nih.gov In addition to HPLC, capillary electrophoresis (CE) with chiral selectors like cyclodextrins has also been used for the chiral analysis of reticuline. caltech.edu

Table 2: Chiral HPLC Conditions for Reticuline Enantioseparation

Parameter Condition
Column Chiralcel OJ-H (4.6 x 250 mm) researchgate.net
Mobile Phase N-hexane/ethanol/diethylamine (50/50/0.1) researchgate.net
Flow Rate 0.5 mL/min researchgate.net

| Detection | Circular Dichroism (CD) at 236 nm researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of metabolites, including (R)-reticuline and its derivatives, particularly in complex biological matrices like plant extracts and urine. nih.govnih.govmdpi.com Due to the low volatility of alkaloids like reticuline, derivatization is typically required before GC-MS analysis. nih.govnih.gov Common derivatization methods include trimethylsilylation, acetylation, or methylation. nih.gov

GC-MS has been used to detect and characterize reticuline in opium and in the urine of opium users, where it serves as a biomarker for opium consumption. nih.gov The technique allows for the identification of reticuline based on its mass spectrum and retention time. Metabolite profiling using GC-MS can provide a comprehensive overview of the metabolic network in which (R)-reticuline participates. nih.govgcms.cz

Supercritical Fluid Chromatography (SFC) for Separation of Isomers

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green technology" for the separation of natural products, including benzylisoquinoline alkaloids. nih.govresearchgate.netthieme-connect.com SFC often utilizes supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. selvita.comshimadzu.com

SFC is particularly well-suited for the separation of chiral compounds and isomers. selvita.comscirp.org By using chiral stationary phases, SFC can effectively resolve enantiomers of alkaloids. scirp.orgfagg.be The technique has been applied to the qualitative and quantitative analysis of various benzylisoquinoline alkaloids in plant extracts. nih.govthieme-connect.com The polarity of the mobile phase in SFC can be adjusted by adding organic modifiers like methanol (B129727) or ethanol, allowing for the optimization of separations for a wide range of compounds. shimadzu.comscirp.org

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry, often coupled with a chromatographic separation technique, is indispensable for the structural elucidation and sensitive quantification of (R)-reticuline.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis and metabolomics studies of (R)-reticuline. caltech.edunih.gov This method allows for the positive identification of benzylisoquinoline alkaloids by monitoring specific ion fragments, which are characteristic of a particular molecular structure. caltech.edu

LC-MS/MS has been employed in various research contexts, including the analysis of metabolites in engineered yeast strains producing reticuline nih.gov, the investigation of alkaloid profiles in different plant cultivars nih.gov, and the study of metabolic pathways in response to environmental stimuli. mdpi.com In metabolomics studies, both untargeted and targeted LC-MS/MS approaches can be used. nih.govnih.govresearchgate.net Untargeted analysis helps in identifying a broad range of metabolites that are altered under specific conditions, while targeted analysis allows for the precise quantification of known compounds like (R)-reticuline. nih.govnih.govresearchgate.net High-resolution LC-MS (HR-LC-MS) has also been used to analyze the formation of (R)-reticuline metabolites with high mass accuracy. pnas.orgresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
(R)-Reticuline
(S)-Reticuline
Acetonitrile
Codeine
Dextromethorphan
Ethanol
Formic acid
Morphine
n-Hexane
Norlaudanosoline
Oripavine
Papaverine (B1678415)
Salutaridine (B1681412)
Sanguinarine (B192314)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in (R)-reticuline research, providing the ability to determine the elemental composition of the molecule with high accuracy and precision. innovareacademics.inbioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which is crucial for distinguishing compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com This capability is vital when analyzing (R)-reticuline within complex biological matrices, such as plant extracts or engineered microbial cultures, where numerous other metabolites are present. innovareacademics.in

Researchers utilize HRMS to confirm the identity of synthesized or isolated reticuline by comparing the experimentally measured accurate mass to the theoretically calculated mass. For example, the protonated molecule of reticuline ([M+H]⁺) has a calculated mass of 330.1705 Da (for the chemical formula C₁₉H₂₄NO₄). tandfonline.com HRMS analysis can verify this mass with low ppm (parts-per-million) error, providing strong evidence for the compound's identity. tandfonline.comresearchgate.net This high mass accuracy also facilitates the identification of metabolic derivatives of (R)-reticuline by allowing for the prediction of elemental formulas for unknown peaks detected in a sample.

Table 1: HRMS Data for Reticuline
IonChemical FormulaCalculated Mass (Da)Observed Mass (Da)Source
[M+H]⁺C₁₉H₂₄NO₄330.1705330.1702 tandfonline.com
[M+H]⁺C₁₉H₂₄NO₄330.1705330.1700 researchgate.net
[M]⁺C₁₉H₂₃NO₄329.1627329.1490 acs.org

Isotope Dilution Mass Spectrometry for Absolute Quantification

For precise and accurate quantification of (R)-reticuline, particularly at low concentrations in biological samples, isotope dilution mass spectrometry (IDMS) is the gold standard. wikipedia.org This method is considered a primary ratio method of measurement and can yield highly accurate results by mitigating biases from sample matrix effects or incomplete analyte recovery. rsc.org

The principle of IDMS involves adding a known amount of an isotopically labeled internal standard of the analyte—in this case, (R)-reticuline labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C)—to the sample. wikipedia.orgnih.gov This "spiked" sample is then processed and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Since the isotopically labeled standard is chemically identical to the endogenous analyte, it behaves the same way during extraction, purification, and ionization. wikipedia.org By measuring the ratio of the mass spectrometric signal of the unlabeled (endogenous) (R)-reticuline to the labeled internal standard, the absolute concentration of the analyte in the original sample can be calculated with high precision. nih.gov This technique has been employed in studies of reticuline and related alkaloids to achieve accurate quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the unambiguous structural characterization of (R)-reticuline. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of its constitution and stereochemistry. NMR is inherently quantitative, as the signal area is directly proportional to the number of nuclei, a principle that underpins its use in both structural and quantitative analyses. mdpi.com

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, complex molecules like (R)-reticuline often require advanced two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. core.ac.ukemerypharma.com These techniques separate signals across two frequency dimensions, resolving overlapping resonances and revealing correlations between different nuclei. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For (R)-reticuline, COSY spectra would reveal correlations within the tetrahydroisoquinoline and benzyl (B1604629) ring systems, helping to trace the connectivity of the proton networks.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to (¹J-coupling). core.ac.uk This is a crucial step in assigning the ¹³C NMR spectrum and confirming the protonation state of each carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). emerypharma.com HMBC is vital for piecing together the molecular structure by connecting different spin systems. For (R)-reticuline, it would establish the connectivity between the benzyl group and the tetrahydroisoquinoline core, as well as the positions of the methoxy (B1213986) and hydroxyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and conformational preferences of the molecule. For (R)-reticuline, NOESY can help confirm the spatial relationship between the protons on the stereocenter (C-1) and adjacent parts of the molecule.

Table 2: Key 2D NMR Correlations for (R)-Reticuline Structure Elucidation
2D NMR TechniqueType of InformationExample Application for (R)-Reticuline
COSY¹H-¹H scalar couplingConfirming connectivity within the ethylamine (B1201723) bridge of the tetrahydroisoquinoline ring.
HSQCDirect ¹H-¹³C correlationAssigning each proton signal to its directly attached carbon atom.
HMBCLong-range ¹H-¹³C correlation (2-3 bonds)Connecting the benzyl moiety to the C-1 position of the isoquinoline (B145761) core.
NOESY¹H-¹H spatial proximityConfirming the relative configuration and spatial arrangement of substituents.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is an absolute quantification method that determines the purity or concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration. fujifilm.comresolvemass.ca A key advantage of qNMR is that it does not require a reference standard of the analyte itself, making it highly valuable for characterizing novel compounds or when certified standards are unavailable. enovatia.com

To perform qNMR on a sample of (R)-reticuline, a precise amount of the sample is weighed and dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard (e.g., maleic acid). resolvemass.ca The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accuracy, such as a long relaxation delay. mdpi.com The purity of the (R)-reticuline sample can be calculated using the ratio of the integrals of a well-resolved analyte proton signal and a standard proton signal, corrected for the number of protons each signal represents and their respective molecular weights. fujifilm.com This method provides a direct and highly accurate assessment of purity that is traceable to the International System of Units (SI). mdpi.com

Spectrophotometric and Spectrofluorometric Methods for Detection and Quantification

Spectrophotometric and spectrofluorometric methods offer simple, rapid, and cost-effective means for the detection and quantification of analytes. ekb.eg These techniques are based on the principle that molecules absorb light at specific wavelengths (spectrophotometry) or absorb light at one wavelength and emit it at a longer wavelength (spectrofluorometry). researchgate.netscielo.org.mx

For (R)-reticuline, its benzylisoquinoline structure contains chromophores (the aromatic rings) that absorb ultraviolet (UV) light. This property is widely exploited in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector. tandfonline.com Quantification is achieved by separating (R)-reticuline from other compounds in a mixture and measuring its absorbance at a specific wavelength (e.g., 280 nm), then comparing this to a calibration curve generated from standards of known concentration. tandfonline.comtandfonline.com While specific spectrofluorometric assays for (R)-reticuline are less commonly reported, the intrinsic fluorescence of the phenolic isoquinoline scaffold could potentially be exploited for developing sensitive detection methods.

Isotopic Labeling and Tracing in Biosynthetic Pathway Elucidation

Isotopic labeling is a cornerstone technique for elucidating biosynthetic pathways, and it has been instrumental in establishing the role of (R)-reticuline as a key intermediate in morphine biosynthesis. usp.br This approach involves feeding a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O) to a biological system, such as a plant, cell culture, or engineered microorganism. pnas.orgresearchgate.net

After a period of incubation, the metabolites are extracted and analyzed, typically by mass spectrometry or NMR, to detect the presence and position of the isotopic label in downstream products. nih.gov For instance, experiments have shown that when labeled (S)-reticuline is supplied to human SH-SY5Y neuroblastoma cells, the label is incorporated into morphine. pnas.org This demonstrates that a stereochemical inversion from (S)-reticuline to (R)-reticuline must occur, as (R)-reticuline is the direct precursor to the morphinan (B1239233) scaffold. usp.brpnas.org Similarly, feeding experiments with isotopically labeled L-tyrosine have traced its incorporation through the entire pathway to reticuline and subsequently to morphine, confirming the sequence of biosynthetic steps. pnas.org

Table 4: Summary of Isotopic Labeling Studies Involving Reticuline
Isotopic LabelPrecursor FedBiological SystemKey FindingSource
¹³C[1-¹³C, N-¹³CH₃]-(S)-ReticulineSH-SY5Y human cellsDemonstrated conversion of (S)-reticuline to morphine, implying an S-to-R epimerization step. pnas.org
¹³C, ¹⁴CLabeled precursorsPapaver somniferumUsed to trace the incorporation into downstream alkaloids like morphine.
²H (Deuterium)Deuterated (R,S)-tetrahydropapaverinePapaver somniferumTraced the conversion to papaverine via intermediates. nih.gov
¹⁸O¹⁸O₂SH-SY5Y human cellsShowed incorporation of two ¹⁸O atoms into reticuline, elucidating reaction mechanisms. pnas.org

Use of Stable Isotopes (e.g., 13C, 2H, 15N) in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system. nih.gov The use of stable, non-radioactive isotopes as tracers is central to modern MFA studies, providing detailed insights into the dynamics of biosynthetic pathways like that of (R)-Reticuline. nih.govmdpi.com Stable isotope labeling involves introducing substrates enriched with isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N) into the biological system, such as plant cell cultures. creative-proteomics.comrsc.org

These heavy-labeled metabolites are processed by the cell's enzymatic machinery similarly to their unlabeled counterparts. nih.gov As the labeled atoms are incorporated into downstream products, their distribution and enrichment patterns can be tracked using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov This allows researchers to map the flow of precursors and determine the relative activity of different branches of a pathway. nih.govfrontiersin.org

For instance, by feeding plant cultures uniformly labeled [U-¹³C₆]glucose, researchers can trace the ¹³C atoms as they are incorporated into the tyrosine backbone and subsequently into the isoquinoline skeleton of reticuline. mdpi.com This approach helps to:

Confirm precursor-product relationships in the pathway.

Quantify the flux of carbon from primary metabolism (e.g., glycolysis, shikimate pathway) into alkaloid biosynthesis.

Identify metabolic bottlenecks or alternative pathways by analyzing the labeling patterns of various intermediates. nih.gov

The choice of isotope and analytical method depends on the specific research question. MS-based methods (GC-MS, LC-MS) offer high sensitivity for detecting isotopologues (molecules differing only in their isotopic composition), while NMR can provide positional information of the label within a molecule, which is crucial for resolving complex pathway steps. nih.govmdpi.comnih.gov

Stable IsotopeCommon Labeled PrecursorAnalytical TechniqueApplication in (R)-Reticuline Research
Carbon-13 (¹³C) [U-¹³C₆]glucose, ¹³CO₂MS, NMRTracing carbon skeleton formation from primary metabolism into the tyrosine and dopamine (B1211576) precursors of reticuline. nih.govmdpi.com
Deuterium (²H) ²H₂O, Labeled amino acidsMS, NMRInvestigating specific enzymatic reactions involving hydrogen transfer, such as reductions or oxidations. creative-proteomics.com
Nitrogen-15 (¹⁵N) ¹⁵NH₄⁺, [¹⁵N]TyrosineMSTracking the origin and incorporation of the nitrogen atom into the isoquinoline core of (R)-Reticuline. creative-proteomics.comrsc.org

This table summarizes common stable isotopes and their applications in studying the biosynthesis of alkaloids like (R)-Reticuline.

Radioisotope Labeling for Pathway Intermediates and Enzyme Assays

Before the widespread availability of stable isotope methods, radioisotope labeling was a foundational technique in elucidating biosynthetic pathways, including that of benzylisoquinoline alkaloids (BIAs). nih.govslideshare.net Radiotracers, such as Carbon-14 (¹⁴C) and Tritium (³H), are incorporated into presumed precursor molecules. imperial.ac.ukyoutube.com These labeled compounds are then fed to the plant or cell culture. After a specific period, metabolites are extracted, and the incorporation of radioactivity into the target compound, such as reticuline or its derivatives, is measured. youtube.com

This precursor-product sequence method was instrumental in establishing that two molecules of tyrosine are the primary precursors for the BIA skeleton. imperial.ac.uk The key advantages of radioisotope labeling are its exceptional sensitivity and the low natural abundance of isotopes like ¹⁴C, making detection unambiguous. imperial.ac.uk

In addition to tracing pathways, radioisotopes are vital for enzyme assays. To characterize a newly discovered enzyme, a radiolabeled substrate (e.g., [¹⁴C]-(S)-Reticuline) can be incubated with a protein extract or a purified enzyme. The reaction products are then separated (e.g., by HPLC or TLC) and the radioactivity in the product fraction is quantified to determine the enzyme's activity. This approach was used to characterize many of the O-methyltransferases and other enzymes in the reticuline pathway. A sensitive assay for 1,2-dehydroreticuline (B1196774) synthase, an enzyme involved in the epimerization of (S)-reticuline to (R)-reticuline, was developed by exploiting the release of a hydrogen atom during the conversion. researchgate.net The use of [1-²H, ¹³C]-(R,S)-reticuline allowed for the enzymatic conversion to be tracked and the product, [1-¹³C]-dehydroreticuline, to be identified by mass spectrometry. researchgate.net

Metabolomic and Proteomic Approaches to Study (R)-Reticuline Biosynthesis and Metabolism

The advent of "omics" technologies has revolutionized the study of plant secondary metabolism. nih.govresearchgate.net Metabolomics and proteomics provide a systems-level view of the biochemical landscape, enabling the simultaneous analysis of numerous metabolites and proteins. These approaches have been critical in discovering new genes and enzymes and in understanding the regulation of (R)-Reticuline biosynthesis. nih.govoup.com

Untargeted and Targeted Metabolomics of Alkaloid Pathways

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. biorxiv.org In the context of (R)-Reticuline research, it is used to create a detailed snapshot of the alkaloid profile and related primary metabolites in plants like Papaver somniferum (opium poppy). mdpi.comnih.govnih.gov Two main strategies are employed: untargeted and targeted metabolomics.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a broad overview of the metabolome. frontiersin.orgbiorxiv.org This is typically performed using high-resolution mass spectrometry (LC-HRMS) or NMR spectroscopy. nih.govnih.gov This approach is particularly useful for discovering novel or unexpected compounds and for generating hypotheses about how genetic or environmental perturbations affect metabolic networks. frontiersin.org For example, an untargeted analysis of different poppy cultivars can reveal previously unknown alkaloids or highlight significant shifts in precursor pools that correlate with the production of specific downstream products of (R)-reticuline. mdpi.comnih.gov

Targeted metabolomics focuses on the precise quantification of a predefined set of known metabolites. nih.gov This method uses techniques like tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM), which offers very high sensitivity and specificity. Targeted analysis is the method of choice for validating hypotheses generated from untargeted studies or for quantifying the accumulation of key intermediates in the BIA pathway, such as (S)-reticuline, (R)-reticuline, salutaridine, thebaine, and morphine, in different tissues or under different conditions. mdpi.comnih.gov The integration of metabolomic and transcriptomic data has been fundamental in identifying genes involved in the BIA pathway. thieme-connect.com

ApproachGoalTypical Technique(s)Application in (R)-Reticuline Research
Untargeted Metabolomics Comprehensive profiling of all detectable metabolites; discovery-oriented.LC-HRMS, NMRIdentifying novel alkaloids downstream of (R)-Reticuline; comparing global metabolite profiles of different plant varieties or tissues. biorxiv.orgnih.govnih.gov
Targeted Metabolomics Accurate quantification of a specific, predefined list of metabolites; hypothesis-driven.LC-MS/MS (MRM), HPLCQuantifying levels of (R)-Reticuline and its known precursors and products (e.g., morphine, codeine) in response to genetic modification or elicitor treatment. mdpi.comnih.gov

This table compares untargeted and targeted metabolomics approaches as applied to alkaloid pathway analysis.

Proteomics of Enzyme Expression and Modification

Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov In (R)-Reticuline research, proteomics is essential for identifying the enzymes that catalyze each step of the biosynthetic pathway and for understanding how their expression is regulated. nih.gov

Early proteomic studies often used two-dimensional gel electrophoresis (2D-PAGE) to separate proteins from a plant extract. researchgate.net Protein spots of interest could then be excised and identified using mass spectrometry. This approach led to the identification of several methyltransferase enzymes involved in BIA biosynthesis. acs.org

More recently, gel-free "shotgun" proteomics has become the dominant technique. nih.govacs.org In this method, the entire protein content of a sample is digested into peptides, which are then separated by liquid chromatography and identified by tandem mass spectrometry. nih.gov By comparing the proteomes of different plant tissues (e.g., latex vs. whole stem) or plants with different alkaloid profiles, researchers can identify proteins whose abundance correlates with the biosynthesis of specific compounds. nih.govnih.gov This has been instrumental in resolving the cell-type-specific localization of morphine biosynthesis, showing that enzymes for converting (R)-reticuline to salutaridine are located in sieve elements, while later pathway enzymes are found in laticifers. nih.gov

Proteomics can also provide information on post-translational modifications of enzymes, such as phosphorylation or glycosylation, which can regulate their activity and stability. Furthermore, integrating proteomic data with transcriptomic and metabolomic data provides a powerful, multi-layered understanding of how the entire (R)-Reticuline metabolic network is controlled. nih.govscholaris.ca

EnzymeFunction in BIA PathwayProteomic Identification Method
Reticuline Epimerase (REPI) Stereochemical inversion of (S)-reticuline to (R)-reticuline. researchgate.netIdentified through functional genomics and characterization of a bifunctional protein. uniprot.org
Salutaridine Synthase (SalSyn) C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. researchgate.netShotgun proteomics detected the protein in whole stem extracts but not latex. nih.gov
Salutaridine Reductase (SalR) Reduction of salutaridine to salutaridinol (B1235100). researchgate.netDetected in sieve elements by immunofluorescence labeling and in whole stem extracts by shotgun proteomics. nih.gov
Norcoclaurine 6-O-methyltransferase (6OMT) O-methylation in the early part of the pathway leading to (S)-reticuline. nih.govIdentified via proteomic analysis of latex followed by cDNA cloning and heterologous expression. nih.gov
Berberine (B55584) Bridge Enzyme (BBE) Converts (S)-reticuline to (S)-scoulerine, a competing branch point. scholaris.caAbundantly identified in transcriptomic and proteomic analyses of poppy cell cultures. scholaris.ca

This table lists key enzymes related to reticuline metabolism that have been studied using proteomic techniques.

Biotechnological Applications and Metabolic Engineering of R Reticuline Pathways

Metabolic Engineering in Plant Systems for Enhanced (R)-Reticuline Production

The manipulation of metabolic pathways within medicinal plants themselves offers a direct approach to increasing the accumulation of desired alkaloids. nih.gov These strategies often involve the genetic modification of key enzymatic steps or regulatory elements controlling the BIA biosynthetic pathway.

Overexpression and Gene Silencing of Key Biosynthetic Enzymes

A primary strategy in plant metabolic engineering is the overexpression of genes encoding rate-limiting enzymes or the silencing of genes that divert metabolic flow to competing pathways. nih.govnih.gov For instance, the overexpression of enzymes such as reticuline (B1680550) 7-O-methyltransferase (7OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) has been investigated to enhance the flux towards specific BIAs. nih.govjyoungpharm.orgresearchgate.net Studies have shown that manipulating the expression of these methyltransferases can lead to altered accumulation of alkaloids, including those derived from (R)-reticuline. nih.govresearchgate.netfrontiersin.org

Conversely, gene silencing techniques, such as RNA interference (RNAi), have been employed to block the synthesis of specific alkaloids, thereby redirecting precursors towards the desired product. nih.gov For example, silencing the gene for codeinone (B1234495) reductase (COR), an enzyme downstream of (R)-reticuline in the morphine biosynthesis pathway, resulted in the accumulation of the upstream intermediate (S)-reticuline in transgenic opium poppy. researchgate.netbio-conferences.org This accumulation suggests a feedback mechanism that could be exploited to channel metabolites towards the (R)-reticuline pathway. researchgate.net The simultaneous overexpression of a gene like berberine (B55584) bridge enzyme (BBE) and silencing of genes such as codeine O-demethylase (CODM) and thebaine 6-O-demethylase (T6ODM) has also been shown to increase the accumulation of thebaine and papaverine (B1678415) while reducing morphine and codeine levels. researchgate.netbio-conferences.org

Table 1: Examples of Genetic Modifications in Opium Poppy for Altered Alkaloid Production

Genetic ModificationTarget Gene(s)Observed Effect on Alkaloid Profile
Gene Silencing (RNAi)codeinone reductase (COR)Accumulation of (S)-reticuline; decreased morphine, codeine, oripavine, and thebaine. researchgate.net
OverexpressionCOR1~22% increase in morphine and ~58% in codeine. nih.gov
Overexpressionsalutaridinol-7-O-acetyltransferase (SAT)~40% increase in total alkaloid content. nih.gov
Silencing4'OMTReduced total alkaloid content in the stem, but significantly induced in the capsule. researchgate.net
Silencing7OMTRepressed total alkaloid content in the stem. researchgate.net
Overexpression4'OMT and 7OMTHigher morphine accumulation in the stem, but suppressed in the capsule. researchgate.net
Simultaneous SilencingCODM and T6ODMIncreased thebaine and papaverine; decreased morphine and codeine. researchgate.net

Promoter Engineering for Enhanced Pathway Flux

The activity of biosynthetic genes is controlled by their promoters. Engineering these promoters to enhance gene expression is a powerful tool for increasing metabolic flux. The use of strong constitutive promoters, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, is a common strategy to drive high-level expression of transgenes in plants. pnas.org Furthermore, the identification and utilization of tissue-specific or inducible promoters can allow for more precise control over gene expression, potentially minimizing negative impacts on plant growth and development. Research into the regulatory networks of BIA biosynthesis has identified transcription factors, such as WRKY and bHLH, that control the expression of multiple pathway genes. nih.govfrontiersin.org Overexpressing these transcription factors can coordinately upregulate the entire pathway, leading to a significant increase in alkaloid production. nih.govoup.com

Genetic Transformation Strategies in Medicinal Plants

The successful implementation of metabolic engineering strategies relies on efficient methods for introducing foreign genes into medicinal plants. Agrobacterium tumefaciens-mediated transformation is a widely used technique for creating stable transgenic plants. nih.gov This method has been applied to various medicinal plants, including members of the Papaveraceae family, to introduce genes for overexpression or silencing. jyoungpharm.orgoup.com While generating stable transgenic lines can be time-consuming, transient expression systems, for example in Nicotiana benthamiana, offer a rapid method for testing the function of biosynthetic genes. mdpi.com Furthermore, the development of genome editing technologies like CRISPR/Cas9 provides a precise way to modify endogenous genes, offering new possibilities for targeted metabolic engineering in medicinal plants. jyoungpharm.orgoup.com

Heterologous Production of (R)-Reticuline and Downstream Alkaloids

The production of plant-derived alkaloids in microbial hosts, such as yeast and bacteria, presents an attractive alternative to agricultural cultivation. caltech.eduberkeley.edu Microbial systems offer advantages like rapid growth, scalability in fermenters, and the potential for continuous production under controlled conditions. caltech.eduberkeley.edu

Pathway Reconstruction in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

A significant achievement in metabolic engineering has been the reconstruction of the entire BIA biosynthetic pathway in microorganisms. frontiersin.org This involves introducing a series of genes from various plant species, and sometimes even from humans, into a microbial host to create a functional metabolic pathway. caltech.edunih.gov

Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful chassis for producing complex plant natural products. nih.gov Its eukaryotic nature provides the necessary cellular machinery, such as the endoplasmic reticulum, for the proper folding and function of plant enzymes, particularly cytochrome P450s, which are crucial in BIA biosynthesis. nih.govd-nb.info Researchers have successfully engineered yeast to produce (R)-reticuline and its downstream morphinan (B1239233) alkaloids, including thebaine and hydrocodone, from simple sugars. frontiersin.orgmdpi.com This was accomplished by introducing and optimizing a multitude of genes from plants, bacteria, and even a human P450 enzyme (CYP2D6) that was found to convert (R)-reticuline to salutaridine (B1681412), the first committed step in the morphinan branch. nih.govcaltech.edu

Escherichia coli has also been engineered for the production of BIAs. nih.gov While generally less suited for expressing complex eukaryotic proteins like P450s, E. coli offers rapid growth and high-density fermentation. frontiersin.org Strategies have been developed to overcome the limitations of P450 expression in prokaryotes. frontiersin.org Engineered E. coli strains have been created to produce (S)-reticuline from simple carbon sources like glycerol, achieving titers of up to 46 mg/L. nih.govscispace.com Co-culture systems, where engineered E. coli produces reticuline and engineered yeast performs the subsequent conversion steps, have also been successfully implemented to produce downstream alkaloids like magnoflorine (B1675912) and (S)-scoulerine. frontiersin.orgnih.gov

Table 2: Examples of Heterologous Production of Reticuline and Downstream Alkaloids

Host OrganismPrecursor/SubstrateProductTiter
Saccharomyces cerevisiaeGlucose(S)-Reticuline80.6 µg/L nih.gov
Saccharomyces cerevisiaeNorlaudanosoline(R,S)-Reticuline~10-150 mg/L caltech.edu
Saccharomyces cerevisiae(R,S)-Norlaudanosoline(S)-Tetrahydroberberine~30 mg/L mit.edu
Saccharomyces cerevisiae(R,S)-ReticulineSalutaridine~20 mg/L mit.edu
Escherichia coliDopamine (B1211576)(R,S)-Reticuline2.0 mg/L nih.gov
Escherichia coliGlycerol(S)-Reticuline46 mg/L scispace.com
Co-culture (E. coli & S. cerevisiae)DopamineMagnoflorine7.2 mg/L frontiersin.orgnih.gov
Co-culture (E. coli & S. cerevisiae)Dopamine(S)-Scoulerine8.3 mg/L frontiersin.org

Synthetic Biology Approaches for De Novo Pathway Assembly

Synthetic biology has emerged as a powerful tool for the de novo assembly of biosynthetic pathways in microbial hosts, offering a promising alternative to traditional plant extraction or chemical synthesis. By introducing and optimizing the necessary enzymatic steps in microorganisms like Escherichia coli and Saccharomyces cerevisiae, researchers can create cellular factories for the production of complex molecules like (R)-reticuline.

A significant achievement in this area was the reconstruction of the (R)-reticuline biosynthetic pathway in S. cerevisiae. This involved expressing a series of enzymes from the opium poppy, Papaver somniferum, to convert a precursor molecule into (R)-reticuline. plos.orgcaltech.edu These engineered yeast strains were capable of producing (R)-reticuline, which could then be further converted to downstream morphinan alkaloids like thebaine, codeine, and morphine upon the introduction of additional pathway enzymes. plos.orgscienceopen.com

Biocatalytic Applications of (R)-Reticuline Biosynthetic Enzymes

The enzymes involved in the biosynthesis of (R)-reticuline are not only targets for metabolic engineering within whole-cell systems but also hold significant potential for in vitro biocatalytic applications.

Enzyme Engineering for Improved Specificity or Activity

The efficiency of a biosynthetic pathway is often limited by the activity or specificity of its constituent enzymes. Protein engineering techniques can be employed to overcome these limitations. For example, researchers encountered low activity with the enzyme salutaridine synthase (SalSyn), which catalyzes the conversion of (R)-reticuline to salutaridine, when expressed in yeast. nih.gov It was discovered that improper protein localization and subsequent N-linked glycosylation were hampering its function. By engineering the N-terminal sorting sequence of SalSyn, its correct localization to the endoplasmic reticulum outer membrane was achieved, preventing glycosylation and resulting in a six-fold improvement in the conversion of (R)-reticuline to salutaridine. nih.gov

Cell-Free Biocatalysis for Targeted Synthesis

Cell-free biocatalysis offers a powerful alternative to whole-cell fermentation, providing greater control over reaction conditions and eliminating issues related to cell viability and metabolite transport across cell membranes. frontiersin.org In this approach, purified enzymes or crude cell extracts are used to perform specific catalytic conversions.

A notable application in the context of (R)-reticuline is the stereoselective reduction of 1,2-dehydroreticuline (B1196774) to (R)-reticuline. The enzyme 1,2-dehydroreticuline reductase (DRR) from Papaver somniferum has been shown to catalyze this reaction with high enantioselectivity, producing (R)-reticuline with over 99% enantiomeric excess and a high isolated yield. researchgate.netrsc.org This chemo-enzymatic strategy, combining organic synthesis to produce the precursor with a final biocatalytic step, provides an efficient route to optically pure (R)-reticuline. rsc.orgnih.gov Researchers have successfully used both whole lyophilized E. coli cells expressing DRR and cell-free extracts to perform this transformation, demonstrating the versatility of this biocatalytic approach. researchgate.net

CRISPR/Cas9 and Other Gene Editing Technologies in Alkaloid Biosynthesis

The advent of precise gene-editing tools, particularly the CRISPR/Cas9 system, has revolutionized the field of metabolic engineering, offering unprecedented control over the genetic makeup of organisms.

Precision Genome Editing for Pathway Optimization

CRISPR/Cas9 allows for the targeted modification of genes within an organism's genome, enabling the knockout of competing pathways, the upregulation of desired enzymes, or the introduction of novel functionalities. In the context of alkaloid biosynthesis, this technology has been applied to opium poppy to manipulate the production of benzylisoquinoline alkaloids (BIAs).

For example, the gene encoding 4'-O-methyltransferase (4'OMT), an enzyme involved in the biosynthesis of (S)-reticuline, was successfully knocked out in opium poppy using CRISPR/Cas9. nih.govnih.gov This resulted in a significant reduction in the levels of morphine and thebaine, demonstrating the potential of this technology to precisely control the flow of metabolites through the BIA pathway. nih.gov Such precise editing can be used to enhance the accumulation of specific intermediates like (R)-reticuline by blocking downstream reactions or eliminating competing metabolic branches. bio-conferences.org

Understanding Gene Function in Complex Alkaloid Networks

Beyond pathway optimization, gene editing technologies are invaluable for elucidating the function of genes within complex metabolic networks. By systematically knocking out or modifying genes of unknown function, researchers can observe the resulting changes in the plant's or microbe's metabolome, thereby inferring the role of the targeted gene.

In the study that knocked out the 4'OMT gene in opium poppy, the researchers not only observed a decrease in downstream alkaloids but also the accumulation of a novel, uncharacterized alkaloid. nih.gov This highlights how gene editing can uncover previously unknown metabolic reactions and intermediates. This approach is crucial for identifying all the enzymes involved in a biosynthetic pathway, a necessary prerequisite for successful de novo pathway reconstruction in microbial hosts. The identification of the STORR enzyme (the fusion protein responsible for converting (S)-reticuline to (R)-reticuline) was, in part, facilitated by silencing candidate genes in opium poppy and observing the accumulation of (S)-reticuline. oup.comoup.com

Future Perspectives and Emerging Research Directions

Discovery of Novel Enzymes and Uncharted Biosynthetic Pathways Involving (R)-Reticuline

The biosynthesis of (R)-reticuline and its downstream products is a complex process involving a cascade of enzymatic reactions. While many core enzymes have been identified, the complete picture remains elusive, with several conversion steps lacking fully characterized enzymes. caltech.edu A key area of future research lies in the discovery and characterization of novel enzymes that participate in or branch off from the known (R)-reticuline pathway.

One of the most significant recent discoveries was the identification of the reticuline (B1680550) epimerase (REPI), a bifunctional enzyme responsible for the stereochemical inversion of (S)-reticuline to (R)-reticuline. acs.orgnih.gov This enzyme, with its cytochrome P450 and oxidoreductase domains, was a crucial missing link in understanding the dedicated pathway to morphinan (B1239233) alkaloids. acs.orgnih.gov However, some studies suggest the existence of REPI-independent pathways for the biosynthesis of certain BIAs in other plant species, indicating that alternative enzymatic strategies may exist in nature. frontiersin.org

Future research will likely focus on:

Exploring Diverse Plant Species: Investigating a wider range of plant species beyond the well-studied Papaver somniferum (opium poppy) is expected to reveal novel enzymatic activities and variations in the BIA biosynthetic pathways. nih.gov

Identifying Missing Links: Continued efforts are needed to identify and characterize the enzymes responsible for the remaining unelucidated steps in the biosynthesis of various BIAs derived from (R)-reticuline. caltech.edu

Uncovering Novel Activities of Known Enzymes: Research has already shown that some enzymes can exhibit novel or unexpected activities. For instance, a human P450 enzyme was found to convert (R)-reticuline to salutaridine (B1681412), a key step in the morphinan pathway. caltech.edunih.govcore.ac.uk Further exploration of enzyme promiscuity could lead to the discovery of new biosynthetic routes.

Elucidation of Regulatory Networks Governing (R)-Reticuline Biosynthesis and Accumulation

The production of (R)-reticuline in plants is not merely a matter of enzymatic presence but is also tightly controlled by complex regulatory networks. Understanding these networks is crucial for any attempt to enhance the production of (R)-reticuline and its derivatives, whether in plants or engineered microbial systems.

Key areas of investigation include:

Transcription Factors: Identifying and characterizing the transcription factors that regulate the expression of genes involved in the (R)-reticuline biosynthetic pathway is a primary goal. frontiersin.org These transcription factors act as master switches, controlling the flow of metabolites through the pathway in response to developmental cues and environmental stresses. frontiersin.org

Post-Translational Regulation: Beyond transcriptional control, the activity of biosynthetic enzymes can be modulated by post-translational modifications. Research into these modifications will provide a more nuanced understanding of pathway regulation.

Metabolite Transport and Sequestration: The movement and storage of (R)-reticuline and other BIA intermediates within the plant cell are critical for preventing feedback inhibition and toxicity. Elucidating the transporters involved in this process is an active area of research. biorxiv.orgnih.gov

Advanced Mechanistic Studies of (R)-Reticuline Pharmacological Activities

While (R)-reticuline is primarily known as a biosynthetic precursor, it and its derivatives possess a range of biological activities that warrant further investigation. Deeper mechanistic studies are needed to fully understand their pharmacological potential.

Future research will likely involve:

Target Identification: Identifying the specific molecular targets of (R)-reticuline and its analogs is essential for understanding their mechanisms of action. For instance, its isomer, (S)-reticuline, has been shown to inhibit the JAK2/STAT3 and NF-κB signaling pathways, suggesting anti-inflammatory properties. targetmol.commedchemexpress.com Similar in-depth studies on (R)-reticuline are needed.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of (R)-reticuline and evaluating the pharmacological activities of the resulting analogs can provide valuable insights into the chemical features responsible for their biological effects.

Exploration of Novel Therapeutic Areas: Beyond its role in the synthesis of analgesics, research may uncover new therapeutic applications for (R)-reticuline and its derivatives in areas such as neuroprotection and inflammation.

Development of Sustainable and Scalable Production Methods for (R)-Reticuline

The traditional reliance on plant cultivation for obtaining (R)-reticuline and its derivatives faces challenges related to yield variability, land use, and complex extraction processes. nih.govacs.org Consequently, there is a strong impetus to develop sustainable and scalable alternative production methods.

Table 1: Microbial Production of Reticuline

Host Organism Precursor Production Titer Reference
Escherichia coli Dopamine (B1211576) 2.0 mg/L (R,S)-reticuline nih.govpnas.org
Escherichia coli Dopamine 55 mg/L (S)-reticuline (in vitro) nih.gov
Saccharomyces cerevisiae (R,S)-norlaudanosoline ~10-150 mg/L (R,S)-reticuline caltech.edu
Escherichia coli Glucose 3 g/L (S)-reticuline nisr.or.jp
Escherichia coli (R,S)-THP 287 mg/L (R,S)-THP bohrium.com
Saccharomyces cerevisiae (R,S)-norrhodanine 32.9 mg/L (R,S)-reticuline frontiersin.org

Current and future strategies include:

Metabolic Engineering of Microorganisms: Genetically engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce (R)-reticuline from simple sugars is a promising approach. caltech.edunih.govacs.org This involves introducing the necessary plant-derived biosynthetic genes into the microbial host. nih.gov Significant progress has been made in producing both (R,S)-reticuline and its enantiomer (S)-reticuline in these systems. caltech.edunih.gov

Enzyme Engineering: Improving the efficiency and specificity of the biosynthetic enzymes through protein engineering can enhance production yields. pnnl.gov

Process Optimization: Optimizing fermentation conditions, including media composition and feeding strategies, is crucial for maximizing the productivity of microbial cell factories. nisr.or.jp

Cell-Free Biosynthesis: Utilizing purified enzymes in a cell-free system offers a high degree of control over the biosynthetic process and can circumvent issues related to cellular toxicity and competing metabolic pathways. nih.gov

Application of Artificial Intelligence and Machine Learning in Predicting (R)-Reticuline Analog Activities and Biosynthetic Routes

The convergence of biology and artificial intelligence (AI) is set to revolutionize the study of natural products like (R)-reticuline. AI and machine learning (ML) can be powerful tools for accelerating discovery and optimizing production.

Potential applications include:

Predicting Bioactivity: AI/ML algorithms can be trained on existing data to predict the pharmacological activities of novel (R)-reticuline analogs, guiding synthetic efforts towards compounds with desired properties. frontiersin.orgresearchgate.net

Metabolic Pathway Reconstruction: AI can help to identify missing enzymes in biosynthetic pathways by analyzing genomic and metabolomic data. nih.gov For example, support vector machine models have been used to identify missing enzymes in the reticuline biosynthetic pathway in Papaver somniferum. nih.gov

Optimizing Biosynthetic Pathways: Machine learning models can be used to predict the effects of genetic modifications on metabolic flux, enabling the rational design of high-producing microbial strains. manchester.ac.uk

Integration of Omics Data for a Systems-Level Understanding of (R)-Reticuline Metabolism

A holistic understanding of (R)-reticuline metabolism requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This systems biology approach allows researchers to move beyond the study of individual components to a comprehensive view of the entire metabolic network.

Key aspects of this integrated approach include:

Gene Discovery: Correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics) is a powerful strategy for identifying new genes involved in (R)-reticuline biosynthesis. frontiersin.orgthieme-connect.comresearchgate.net

Pathway Elucidation: Integrating various omics data can help to reconstruct and validate the complete biosynthetic pathway of (R)-reticuline and its derivatives in different organisms. nih.govthieme-connect.com

Exploration of Non-Plant Sources or Non-Traditional Bioproduction Systems for (R)-Reticuline

While plants have been the traditional source of (R)-reticuline, and microbial fermentation is a rapidly advancing alternative, other non-traditional production systems are also being explored.

These include:

Yeast-Based Platforms: Saccharomyces cerevisiae has emerged as a particularly attractive host for producing complex plant-derived molecules like (R)-reticuline due to its amenability to genetic engineering and its ability to express complex eukaryotic proteins like cytochrome P450s. caltech.edunih.govchrysealabs.com

Co-culture Systems: Combining different microbial species, each engineered to perform a specific part of the biosynthetic pathway, can be an effective strategy. For example, co-cultures of E. coli and S. cerevisiae have been used to produce downstream derivatives of reticuline. frontiersin.orgnih.govpnas.org

Endophytic Fungi: Exploring the microbial communities that live within medicinal plants may reveal novel microorganisms capable of producing (R)-reticuline or its precursors.

The future of (R)-reticuline research is bright, with the potential for significant breakthroughs in our understanding of its biosynthesis, regulation, and pharmacological properties. The development of sustainable and scalable production methods, aided by cutting-edge technologies like AI and systems biology, will undoubtedly unlock the full potential of this remarkable molecule and its diverse derivatives for applications in medicine and beyond.

Table 2: Compound Names Mentioned

Compound Name
(R)-Reticuline
(S)-Reticuline
1,2-Dehydroreticuline (B1196774)
Berberine (B55584)
Codeine
Corytuberine (B190840)
Dopamine
Hydrocodone
Isoboldine
Magnoflorine (B1675912)
Morphine
N-methylcoclaurine
Norcoclaurine
Norlaudanosoline
Noscapine
Pallidine
Papaverine (B1678415)
Protopine (B1679745)
Salutaridine
Sanguinarine (B192314)
Scoulerine (B1208951)
Tetrahydrocolumbamine
Tetrahydropalmatine
Tetrahydropapaveroline (THP)
Thebaine
Tyramine

Q & A

Basic Research Questions

Q. What are the key biosynthetic pathways involving (R)-Reticuline in plant alkaloid metabolism, and how can researchers validate these pathways experimentally?

  • Methodological Answer : Researchers can employ isotopic labeling (e.g., 13C^{13}\text{C}- or 14C^{14}\text{C}-labeled precursors) to trace the incorporation of (R)-Reticuline into downstream alkaloids like morphine or codeine. Enzymatic assays using recombinant enzymes (e.g., cytochrome P450 oxidases) can confirm catalytic steps in vitro. Pathway validation requires cross-referencing with genomic data (e.g., RNA-seq for gene expression) and metabolite profiling via LC-MS/MS .

Q. What are the optimal extraction and purification methods for isolating (R)-Reticuline from plant tissues while preserving stereochemical integrity?

  • Methodological Answer : Acid-base extraction using non-polar solvents (e.g., dichloromethane) under controlled pH (pH 8–9) minimizes racemization. Chiral chromatography (e.g., HPLC with amylose-based columns) ensures enantiomeric purity. Validation via circular dichroism (CD) spectroscopy or X-ray crystallography confirms stereochemical retention .

Q. How can researchers design in vitro assays to study (R)-Reticuline’s role in modulating neuronal receptors or ion channels?

  • Methodological Answer : Use patch-clamp electrophysiology on transfected HEK293 cells expressing target receptors (e.g., opioid receptors). Dose-response curves with (R)-Reticuline should be compared to (S)-enantiomers. Include negative controls (e.g., receptor knockout cells) and validate results via calcium imaging or radioligand binding assays .

Advanced Research Questions

Q. How can contradictory data on (R)-Reticuline’s biosynthetic intermediates be resolved across studies?

  • Methodological Answer : Perform meta-analysis of published pathways, prioritizing studies with isotopic tracer validation and enzyme kinetics. Use Bayesian statistics to weigh evidence strength. Experimental replication in standardized conditions (e.g., same plant species, growth stage) reduces variability. Discrepancies may arise from species-specific enzymes or compartmentalization differences .

Q. What computational strategies are effective for predicting (R)-Reticuline’s interactions with non-canonical targets (e.g., GPCRs or transporters)?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) with homology-modeled receptors. Validate predictions via molecular dynamics simulations (≥100 ns) to assess binding stability. Cross-validate with in vitro binding assays and SPR (surface plasmon resonance) for affinity measurements. Use cheminformatic tools (e.g., SwissTargetPrediction) to prioritize targets .

Q. How can researchers address low yields of (R)-Reticuline in heterologous expression systems (e.g., yeast or E. coli)?

  • Methodological Answer : Optimize codon usage for plant-derived enzymes (e.g., methyltransferases) in microbial hosts. Co-express chaperones to enhance enzyme folding. Use in situ product removal (ISPR) techniques (e.g., adsorption resins) to mitigate feedback inhibition. Metabolomic flux analysis identifies rate-limiting steps for targeted pathway engineering .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of (R)-Reticuline in multi-omics datasets (e.g., transcriptomics + metabolomics)?

  • Methodological Answer : Integrate data via weighted gene co-expression networks (WGCNA) or pathway enrichment tools (e.g., MetaboAnalyst). Apply multivariate regression (PLS-R) to correlate metabolite levels with gene expression. Use false discovery rate (FDR) correction for high-dimensional data. Replicate findings in independent cohorts to confirm robustness .

Methodological Considerations for Rigor

  • Reproducibility : Document all protocols in detail, including solvent suppliers, instrument calibration, and software parameters. Submit raw data (e.g., chromatograms, spectra) as supplementary materials .
  • Ethical Compliance : For studies involving animal models, justify sample sizes via power analysis and adhere to ARRIVE guidelines. For human cell lines, verify ethical sourcing and consent .
  • Contradiction Management : Pre-register hypotheses (e.g., on Open Science Framework) to distinguish exploratory vs. confirmatory results. Use sensitivity analysis to assess outlier impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Reticuline
Reactant of Route 2
Reactant of Route 2
(-)-Reticuline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.